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  • Product: Methyl 2-amino-3-phenylbutanoate
  • CAS: 186432-13-3

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for Methyl 2-amino-3-phenylbutanoate

Executive Summary Methyl 2-amino-3-phenylbutanoate (often referred to as β -methylphenylalanine methyl ester) is a highly valuable, conformationally constrained non-canonical amino acid building block[1]. The introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-phenylbutanoate (often referred to as β -methylphenylalanine methyl ester) is a highly valuable, conformationally constrained non-canonical amino acid building block[1]. The introduction of a methyl group at the β -position of the phenylalanine backbone restricts the rotation of the χ1​ dihedral angle, making it a critical component in the design of proteolysis-resistant peptidomimetics, such as μ -agonist/ δ -antagonist opioid peptides[2]. Furthermore, its parent acid, (2S,3S)- β -methylphenylalanine, is a core residue in the potent anti-MRSA glycopeptide antibiotic mannopeptimycin[3].

Because the molecule possesses two adjacent stereocenters (C α and C β ), its synthesis requires rigorous stereocontrol. This technical guide details the authoritative pathways for synthesizing this molecule, focusing on the causality behind reagent selection, biocatalytic alternatives, and self-validating chemical protocols.

Retrosynthetic Analysis & Strategic Pathway Selection

The primary synthetic challenge in constructing Methyl 2-amino-3-phenylbutanoate is establishing the relative and absolute stereochemistry of the contiguous C α and C β centers.

  • Pathway A (Biocatalytic): Utilizes highly specific enzymes to achieve perfect stereocontrol, though it requires specific substrates and enzyme engineering for industrial scale-up[4].

  • Pathway B (Asymmetric Chemical Synthesis): The gold standard for laboratory-scale synthesis. It relies on a chiral auxiliary (e.g., Evans oxazolidinone) to dictate the geometry of the C α center relative to a pre-existing or simultaneously formed C β center[5].

  • Pathway C (Classical Resolution): Involves the synthesis of racemic mixtures (e.g., via Erlenmeyer-Plöchl azlactone synthesis) followed by separation using semipreparative chiral HPLC[6].

Table 1: Quantitative Comparison of Synthetic Strategies

Synthetic StrategyTypical Yield (%)Stereocontrol (ee/de)ScalabilityRelative CostBest Use Case
Biocatalytic (MppJ/TyrB) 40 - 60%> 99% eeLow (Lab scale)High (Enzyme prep)Biosynthetic pathway study
Evans Chiral Auxiliary 70 - 85%> 95% deHigh (Multi-gram)ModerateCustom peptidomimetics
Racemic + HPLC Resolution < 25% (per isomer)> 99% eeModerateHigh (Solvent/Time)Accessing all 4 stereoisomers

Biocatalytic Synthesis of the Parent Acid

In nature, the synthesis of the parent acid, (2S,3S)- β -methylphenylalanine, is orchestrated by two highly specialized enzymes found in the mannopeptimycin biosynthetic gene cluster[4].

  • MppJ (SAM-Dependent Methyltransferase): MppJ catalyzes the regioselective and stereoselective methylation of phenylpyruvic acid at the benzylic position. The enzyme exhibits a binding constant ( KD​ ) for S-adenosyl methionine (SAM) of 26 μ M, indicating a high affinity that drives the reaction forward despite the energetic cost[3].

  • TyrB (Aminotransferase): The resulting β -methylphenylpyruvic acid is subsequently transaminated by TyrB, utilizing glutamate as the amino donor, to yield the stereopure amino acid[4].

Biocatalysis PPA Phenylpyruvic Acid BMPPA β-Methylphenylpyruvic Acid PPA->BMPPA MppJ Enzyme SAM SAM SAM->BMPPA Methyl Donor BMPA (2S,3S)-β-Methylphenylalanine BMPPA->BMPA TyrB Enzyme Glu Glutamate Glu->BMPA Amino Donor

Biocatalytic synthesis of (2S,3S)-β-methylphenylalanine via MppJ and TyrB.

Asymmetric Chemical Synthesis (Evans Auxiliary Route)

For synthetic applications, the Evans electrophilic azidation is the most robust method for installing the α -amino group with high diastereoselectivity[5].

Mechanistic Causality of Reagent Selection
  • (S)-4-benzyl-2-oxazolidinone: Acts as the chiral auxiliary. The bulky benzyl group sterically shields one diastereotopic face of the enolate, forcing electrophilic attack from the opposite face.

  • KHMDS (Potassium hexamethyldisilazide): A non-nucleophilic, sterically hindered base. It selectively deprotonates the α -carbon to form the Z-enolate without attacking the sensitive imide carbonyl.

  • Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide): A highly electrophilic azide source. Its bulkiness synergizes with the chiral auxiliary to maximize the diastereomeric ratio (dr) during the rapid trapping of the enolate[7].

Protocol 1: Synthesis of the α -Azido Intermediate

Self-Validating Step: The success of this protocol relies on strict temperature control to prevent epimerization.

  • Acylation: React 3-phenylbutanoyl chloride with the lithium salt of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at -78°C. Warm to room temperature over 2 hours.

  • Enolization: Cool the purified imide (1.0 eq) to -78°C in THF. Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise. Stir for exactly 30 minutes to ensure complete Z-enolate formation.

  • Electrophilic Azidation: Rapidly add a pre-cooled (-78°C) solution of trisyl azide (1.2 eq) in THF. Stir for 2 to 4 minutes[7].

  • Quenching: Immediately quench the reaction with glacial acetic acid (4.5 eq) to protonate any unreacted enolate and prevent base-catalyzed epimerization at the newly formed stereocenter[7].

  • Validation: Purify via silica gel chromatography. Confirm the diastereomeric ratio (target dr > 95:5) via 1 H NMR by integrating the distinct α -proton chemical shifts of the diastereomers.

Cleavage, Reduction, and Esterification

Once the stereocenters are locked, the auxiliary must be removed, the azide reduced, and the carboxylic acid esterified to yield the final Methyl 2-amino-3-phenylbutanoate[8].

Protocol 2: Conversion to the Target Methyl Ester
  • Hydrolytic Cleavage: Dissolve the α -azido imide in a 3:1 mixture of THF and water. Cool to 0°C and sequentially add H2​O2​ (30% aq, 4.0 eq) and LiOH (2.0 eq). Stir for 1 hour. This selectively cleaves the auxiliary (which can be recovered) without racemizing the α -center.

  • Azide Reduction: Transfer the isolated α -azido acid to a hydrogenation flask containing methanol. Add 10% Pd/C (catalytic). Stir under an H2​ atmosphere (1 atm) for 4 hours. Filter through Celite to yield the free 2-amino-3-phenylbutanoic acid[9].

  • Fischer Esterification: Suspend the free amino acid in anhydrous methanol (0.1 M). Cool the suspension to 0°C in an ice bath.

  • Activation: Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise.

    • Mechanistic Insight: SOCl2​ reacts with the carboxylic acid to form a highly reactive acid chloride intermediate, while simultaneously generating anhydrous HCl in situ. The HCl protonates the amine, protecting it from side reactions and driving the formation of the stable hydrochloride salt[8].

  • Isolation: Heat the mixture to reflux for 4 hours. Monitor completion via TLC (ninhydrin stain). Concentrate in vacuo and recrystallize the crude solid from methanol/diethyl ether to yield pure Methyl 2-amino-3-phenylbutanoate hydrochloride.

ChemicalSynthesis Step1 1. Acylation 3-Phenylbutanoyl Chloride + Evans Auxiliary Step2 2. Asymmetric Azidation KHMDS + Trisyl Azide Step1->Step2 Imide Intermediate Step3 3. Reduction & Cleavage H2/Pd-C, LiOH/H2O2 Step2->Step3 α-Azido Imide Step4 4. Esterification SOCl2, Methanol Step3->Step4 β-Methylphenylalanine Target Methyl 2-amino-3-phenylbutanoate Hydrochloride Step4->Target HCl Salt Formation

Chemical synthesis workflow utilizing Evans auxiliary and subsequent esterification.

References

  • A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines.
  • An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine. Resolution of each racemic pair by semipreparative HPLC.
  • In vitro Characterization of Enzymes Involved in the Synthesis of Nonproteinogenic Residue (2S,3S)-beta-Methylphenylalanine in Glycopeptide Antibiotic Mannopeptimycin. Researcher.life.
  • In Vitro Characterization of Enzymes Involved in the Synthesis of Nonproteinogenic Residue (2S,3S)-beta-methylphenylalanine in Glycopeptide Antibiotic Mannopeptimycin.
  • Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides.
  • EN300-74353 - Methyl 2-amino-3-phenylbutano
  • The absolute configuration of an intermediate in the asymmetric synthesis of unusual amino acids.
  • Methyl 2-amino-3-phenylbutano
  • Conjugate Hydrotrifluoromethylation of α,β-Unsaturated Acyl-Oxazolidinones: Synthesis of Chiral Fluorinated Amino Acids. The Royal Society of Chemistry.

Sources

Exploratory

Topographical Constraint in Peptidomimetics: The Chemistry and Application of Methyl 2-amino-3-phenylbutanoate

Executive Summary In the landscape of modern drug discovery, overcoming the inherent conformational flexibility and proteolytic instability of natural peptides is a paramount challenge. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, overcoming the inherent conformational flexibility and proteolytic instability of natural peptides is a paramount challenge. As a Senior Application Scientist specializing in peptidomimetics, I frequently utilize non-canonical amino acids to engineer structural rigidity into peptide backbones. Methyl 2-amino-3-phenylbutanoate (the methyl ester of β -methylphenylalanine) serves as a premier synthon for this purpose. By introducing a methyl group at the β -carbon of the phenylalanine side chain, we can impose severe steric constraints on the χ1​ dihedral angle. This whitepaper details the physicochemical architecture, conformational dynamics, and field-validated protocols for the synthesis and chiral resolution of this critical compound.

Chemical Properties & Stereochemical Architecture

Methyl 2-amino-3-phenylbutanoate is typically handled as a hydrochloride salt to prevent spontaneous diketopiperazine formation and to enhance shelf stability[1][2]. The introduction of the β -methyl group creates a second chiral center, yielding four distinct stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R)[3][4].

Table 1: Physicochemical Properties of Methyl 2-amino-3-phenylbutanoate

PropertyValue
Compound Name Methyl 2-amino-3-phenylbutanoate hydrochloride
CAS Number 2155852-09-6[2][5]
Molecular Formula C11H16ClNO2[2]
Molecular Weight 229.7 g/mol [2]
Monoisotopic Mass (Free Base) 193.11 Da[1]
SMILES CC(C1=CC=CC=C1)C(C(=O)OC)N[1]
Conformational Dynamics & Receptor Selectivity

The core utility of β -methylphenylalanine derivatives lies in their ability to dictate peptide topography. In natural phenylalanine, the side chain freely rotates among gauche(+), gauche(-), and trans rotamers. However, the addition of the β -methyl group creates a profound steric clash with the peptide backbone. This causality effectively locks the side chain into a single dominant rotamer depending on the specific stereoisomer utilized[3][6].

This topological restriction is highly valuable in probing receptor pharmacophores. For instance, incorporating specific stereoisomers of β -MePhe into deltorphin I or dermenkephalin dramatically alters their binding affinity and selectivity for δ -opioid versus μ -opioid receptors[7].

Table 2: Impact of β -Methyl Stereochemistry on χ1​ Rotamer Preference

StereoisomerDominant χ1​ RotamerReceptor Selectivity Impact (e.g., Opioid Peptides)
(2S, 3S) transHigh affinity for δ -receptors[7]
(2S, 3R) gauche(+)Extreme selectivity for δ -receptors[7]
(2R, 3S) gauche(-)Modulates μ vs δ agonism[7]
(2R, 3R) transAtypical high affinity for δ -receptors[7]

(Note: Rotamer preferences are derived from NMR studies on CCK-8 and deltorphin analogs[3][7])

Logic A β-Methyl Substitution at Phenylalanine B Steric Clash with Peptide Backbone A->B Induces C Restriction of χ1 Dihedral Angle B->C Causes D Stabilization of Specific Side-Chain Rotamer C->D Results in E Enhanced Receptor Selectivity (e.g., δ-Opioid) D->E Pharmacodynamics F Reduced Proteolytic Degradation D->F Pharmacokinetics

Mechanistic logic of conformational constraint induced by β-methylation.
Synthesis & Purification Workflows

Because β -methylphenylalanine is typically synthesized as a diastereomeric mixture via asymmetric catalysis or oxazolone intermediates[8][9], it must be esterified and resolved into its pure enantiomers before application in solid-phase peptide synthesis (SPPS).

Esterification to the methyl ester serves two purposes: it protects the C-terminus during subsequent N-terminal derivatization (e.g., Fmoc or Boc protection), and it increases the molecule's lipophilicity, which is critical for efficient chromatographic separation. Preparative Supercritical Fluid Chromatography (SFC) is the industry standard for resolving these four stereoisomers due to its high throughput, low solvent consumption, and rapid equilibration times[4].

G A β-Methylphenylalanine (Mixture of 4 Isomers) B Esterification (MeOH / SOCl2) A->B Activation C Methyl 2-amino-3-phenylbutanoate (Crude HCl Salt) B->C Yield >95% D N-Cbz Protection (Optional for SFC) C->D Amine Masking E Preparative SFC (Chiralpak AD-H) D->E Stacked Injection F (2S,3S) Isomer E->F G (2S,3R) Isomer E->G H (2R,3S) Isomer E->H I (2R,3R) Isomer E->I

Workflow for the synthesis and chiral SFC separation of β-MePhe-OMe stereoisomers.
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are selected.

Protocol 1: Synthesis of Methyl 2-amino-3-phenylbutanoate Hydrochloride

Objective: Convert the free amino acid into its methyl ester hydrochloride salt to enhance solubility and prepare for chiral resolution.

  • Preparation: Suspend 10.0 g of β -methylphenylalanine (diastereomeric mixture) in 100 mL of anhydrous methanol under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acyl chloride intermediate.

  • Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 4.5 mL (1.2 equivalents) of thionyl chloride ( SOCl2​ ). Causality: Thionyl chloride reacts with methanol to generate HCl in situ and activates the carboxyl group, driving the esterification forward.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 12 hours.

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 x 50 mL) to remove residual HCl and unreacted thionyl chloride.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The presence of the [M+H]+ ion at m/z 194.11 confirms successful esterification[1]. The absence of the starting material mass (m/z 180.09) validates completion.

  • Isolation: Triturate the resulting crude oil with cold diethyl ether to precipitate Methyl 2-amino-3-phenylbutanoate hydrochloride as a white solid. Filter and dry under vacuum.

Protocol 2: Preparative Chiral SFC Separation of Stereoisomers

Objective: Isolate the four stereoisomers of the derivatized amino acid using Supercritical Fluid Chromatography[4]. (Note: For optimal UV detection and separation, the amine is often temporarily protected with a Cbz group prior to this step).

  • Column Selection: Equip the SFC system with a Daicel Chiralpak AD-H preparative column (20 mm x 250 mm)[4]. Causality: The amylose-based stationary phase provides the necessary chiral recognition sites (hydrogen bonding and π−π interactions) to resolve the subtle stereochemical differences of the β -methyl group.

  • Mobile Phase: Utilize supercritical CO2​ with a 50:50 Methanol/Ethanol co-solvent modifier[4]. Causality: The low viscosity of supercritical CO2​ allows for high flow rates (e.g., 50 mL/min) without exceeding system pressure limits, enabling rapid stacked injections.

  • Stacked Injection: Program the SFC for stacked injections, introducing a new sample plug every 4-5 minutes before the previous run has fully eluted. Causality: This maximizes throughput, allowing multigram quantities to be purified in a single workday[4].

  • Self-Validation Check: Perform analytical chiral HPLC on each collected fraction. Only pool fractions demonstrating >99% enantiomeric excess (ee). This strict quality control ensures the integrity of downstream structure-activity relationship (SAR) data[4].

  • Recovery: Evaporate the modifier solvent from the pooled fractions under reduced pressure to yield the stereopure compounds.

References
  • PubChemLite - Methyl 2-amino-3-phenylbutanoate hydrochloride (C11H15NO2) . uni.lu. Available at:[Link]

  • Conformational Properties of the Unnatural Amino Acid .beta.-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts . ACS Publications. Available at:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications . MDPI. Available at:[Link]

  • Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery . PubMed. Available at:[Link]

  • Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin: influence of biased chi 1 Phe3 residues on peptide recognition for delta-opioid receptors . PubMed. Available at:[Link]

  • An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine. Resolution of each racemic pair by semipreparative HPLC . ResearchGate. Available at:[Link]

  • A Catalytic Asymmetric Synthesis of N-Boc-beta-Methylphenylalanines . PubMed. Available at:[Link]

Sources

Foundational

The Strategic Application of Methyl 2-Amino-3-Phenylbutanoate in Peptidomimetic Drug Discovery: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the transition from canonical peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of non-natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the transition from canonical peptides to metabolically stable peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. Methyl 2-amino-3-phenylbutanoate (commonly referred to as β -methylphenylalanine methyl ester) stands out as a premier chiral building block[1].

As a Senior Application Scientist, I frequently observe that the failure of peptide-based drug candidates is driven by poor proteolytic stability and high entropic penalties upon target binding. The introduction of a methyl group at the β -carbon of phenylalanine fundamentally alters the molecule's conformational landscape[2]. The causality is rooted in steric hindrance: the β -methyl group restricts the χ1​ dihedral angle, severely limiting the rotational freedom of the side chain. This restriction pre-organizes the peptide backbone into highly specific bioactive conformations (such as β -turns or extended β -strands), reducing the entropic cost of receptor binding and physically blocking the active sites of degrading proteases[2][3]. The methyl esterification of the carboxyl group further enhances lipophilicity, making it an ideal precursor for prodrug applications or solid-phase peptide synthesis (SPPS)[1].

Stereochemical Complexity and Conformational Control

Unlike canonical L-phenylalanine, methyl 2-amino-3-phenylbutanoate possesses two chiral centers (C α and C β ), resulting in four distinct stereoisomers: the syn pair (2S,3R and 2R,3S) and the anti pair (2S,3S and 2R,3R)[4]. The ability to select a specific stereoisomer allows medicinal chemists to fine-tune the 3D spatial trajectory of the phenyl ring, optimizing hydrophobic interactions within a target receptor's binding pocket.

Quantitative Pharmacological Impact

To understand the value of this chiral building block, we must quantify its impact on drug design. Table 1 summarizes the comparative advantages of incorporating β -methylphenylalanine derivatives over canonical phenylalanine.

Table 1: Pharmacological Impact of β -Methylation vs. Canonical Phenylalanine

PropertyCanonical L-Phenylalanine β -MethylphenylalanineMechanistic Causality
Side-Chain Conformation Highly flexible ( χ1​ rotation)Restricted (Steric hindrance)Pre-organizes the backbone into specific bioactive conformations[2].
Proteolytic Stability Susceptible to endopeptidasesHighly resistantSteric bulk at the β -position blocks protease active site access.
Target Affinity BaselineEnhanced (e.g., 3 nM in DPP-IV)Reduced entropic penalty upon target binding due to pre-organization[5].
Stereochemical Diversity 1 chiral center (2 isomers)2 chiral centers (4 isomers)Enables precise 3D spatial orientation of the aromatic pharmacophore[4].

Chemical Synthesis & Chromatographic Resolution Workflow

The synthesis of methyl 2-amino-3-phenylbutanoate typically begins with a racemic precursor, such as methyl 2-benzamido-3-phenylbutanoate. The critical bottleneck in this workflow is the isolation of the four stereoisomers with high enantiomeric excess ( ee ).

In our experience, traditional normal-phase HPLC is insufficient for this task due to band broadening and long retention times. Instead, Supercritical Fluid Chromatography (SFC) is the method of choice[6]. The causality behind this selection is thermodynamic: supercritical CO 2​ possesses higher diffusivity and lower viscosity than liquid solvents. This enables rapid mass transfer and high flow rates, allowing for the baseline resolution of closely eluting diastereomers without compromising throughput[6].

SFC_Workflow A Racemic Precursor (Methyl 2-benzamido-3-phenylbutanoate) B Supercritical Fluid Chromatography (SFC) Chiral Stationary Phase A->B Stacked Injection C syn-Diastereomers (2S,3R & 2R,3S) B->C Fraction 1 & 2 D anti-Diastereomers (2S,3S & 2R,3R) B->D Fraction 3 & 4 E Deprotection & Hydrolysis C->E D->E F Enantiomerically Pure Methyl 2-amino-3-phenylbutanoates E->F >99% ee validation via NMR/HPLC

Caption: Workflow for the stereodivergent resolution of β-methylphenylalanine isomers via chiral SFC.

Protocol 1: Preparative SFC Resolution (A Self-Validating System)

To ensure scientific integrity, the following protocol incorporates orthogonal validation steps, creating a self-validating workflow.

  • Sample Preparation: Dissolve racemic methyl 2-benzamido-3-phenylbutanoate in a 50:50 mixture of methanol/ethanol to a concentration of 50 mg/mL.

  • Column Selection: Equip the SFC system with a Daicel Chiralpak AD-H column (20 mm x 250 mm). The amylose-based stationary phase provides the necessary chiral recognition sites for π−π and hydrogen bonding interactions[6].

  • Chromatographic Conditions: Run supercritical CO 2​ with 50:50 methanol/ethanol as the organic modifier. Maintain a column temperature of 35°C and a backpressure of 100 bar to ensure the CO 2​ remains in a supercritical state.

  • Stacked Injection: Utilize stacked injections to maximize throughput. Validation Check: Monitor the eluent using inline UV/Vis (254 nm) and a polarimetric detector to confirm real-time chiral discrimination.

  • Deprotection: Subject the isolated fractions to acidic hydrolysis (e.g., 6M HCl) to remove the benzoyl protecting group, yielding the free methyl 2-amino-3-phenylbutanoate.

  • Orthogonal Validation: Confirm absolute stereochemistry and >99% ee using offline 1D 1 H-NMR with chiral shift reagents (e.g., Eu(hfc) 3​ )[6].

Biocatalytic Synthesis: The MppJ/TyrB Pathway

For researchers focused on green chemistry or the biosynthesis of natural products like the antibiotic Mannopeptimycin, enzymatic synthesis offers a highly stereoselective alternative. The biosynthesis of the (2S,3S)- β -methylphenylalanine core relies on two key enzymes: MppJ (an S-adenosyl methionine (SAM)-dependent methyltransferase) and TyrB (an aminotransferase)[7][8].

BiocatalyticPathway Ppy Phenylpyruvic Acid (Ppy) MppJ MppJ Catalysis (Methyltransferase) Ppy->MppJ SAM S-Adenosyl Methionine (SAM) SAM->MppJ Inter (3S)-beta-methylphenylpyruvic acid MppJ->Inter C-C Bond Formation TyrB TyrB Catalysis (Aminotransferase) Inter->TyrB + PLP / Glutamate Prod (2S,3S)-beta-Methylphenylalanine TyrB->Prod Transamination

Caption: Enzymatic synthesis of (2S,3S)-β-methylphenylalanine via MppJ and TyrB biocatalysis.

Protocol 2: In Vitro Enzymatic Synthesis

The causality behind the order of reagent addition in this protocol is dictated by enzyme kinetics. The binding constant ( KD​ ) of MppJ for SAM is 26 μ M, which is significantly lower than its affinity for phenylpyruvic acid (Ppy)[7]. Therefore, SAM must be pre-incubated with the enzyme to stabilize the active site prior to substrate introduction.

  • Enzyme Pre-incubation: In a 50 mM Tris-HCl buffer (pH 7.5), incubate purified recombinant MppJ (10 μ M) with SAM (2.5 mM) for 10 minutes at 30°C.

  • Methylation Reaction: Initiate the reaction by adding phenylpyruvic acid (Ppy) to a final concentration of 1 mM. The rate-limiting step is the C-C bond formation at the benzylic position, yielding (3S)- β -methylphenylpyruvic acid[7].

  • Transamination: To the same reaction vessel, add purified TyrB (15 μ M), pyridoxal phosphate (PLP, 50 μ M), and L-glutamate (5 mM) as the amine donor. Incubate for an additional 2 hours.

  • Reaction Quenching & Validation: Quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet the precipitated proteins. Validation Check: Analyze the supernatant via LC-MS/MS. The presence of the [M+H]+ ion corresponding to (2S,3S)- β -methylphenylalanine confirms successful biocatalysis, while Marfey's reagent derivatization can be used to validate the exact stereochemical configuration[9].

Applications in Advanced Therapeutics

The integration of methyl 2-amino-3-phenylbutanoate into drug pipelines has yielded significant clinical and preclinical successes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In the treatment of type 2 diabetes, DPP-IV inhibitors prolong the half-life of incretin hormones. Researchers discovered that incorporating anti-substituted β -methylphenylalanine derived amides resulted in exceptionally potent DPP-IV inhibitors (e.g., IC 50​ values as low as 3 nM)[5][10]. The β -methyl group forces the aromatic ring into a highly specific orientation that perfectly occupies the S1 pocket of the DPP-IV enzyme, while simultaneously providing excellent selectivity over related off-target proteases like DPP8 and DPP9[5].

Antimicrobial Peptides (AMPs)

The rise of multidrug-resistant Gram-positive pathogens (such as MRSA) has renewed interest in complex macrocyclic peptides. Mannopeptimycin and Bottromycins are two classes of potent antibiotics that naturally incorporate β -methylphenylalanine derivatives into their core structures[7][11]. The non-canonical residue provides critical structural rigidity to the macrocycle, preventing enzymatic degradation by bacterial proteases and ensuring the structural integrity required to bind to the bacterial ribosome or cell wall targets[11].

References

  • Benchchem. (2S,3S)-3-Aminobutan-2-ol hydrochloride. Benchchem. 1

  • Cativiela, C., et al. An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine. Resolution of each racemic pair by semipreparative HPLC. ResearchGate. 4

  • Nogle, L. M., et al. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed. 6

  • Magarvey, N. A., et al. In vitro Characterization of Enzymes Involved in the Synthesis of Nonproteinogenic Residue (2S,3S)-beta-methylphenylalanine in Glycopeptide Antibiotic Mannopeptimycin. PubMed. 8

  • Xu, J., et al. Discovery of potent and selective phenylalanine based dipeptidyl peptidase IV inhibitors. PubMed. 10

  • Lenci, E., & Trabocchi, A. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI.2

  • Birney, D. M., et al. Use of beta-Methylphenylalanine Residues To Probe the Nature of the Interaction of Substance P with Its Receptor. ACS Publications. 3

  • Koehnke, J., et al. Bottromycins - biosynthesis, synthesis and activity. RSC Publishing. 11

  • Hug, J. J., et al. Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes. PMC. 9

Sources

Exploratory

Engineering Conformational Restriction: A Technical Guide to Methyl 2-amino-3-phenylbutanoate and β-Methylphenylalanine Derivatives

Executive Summary The development of peptidomimetics relies heavily on non-canonical amino acids to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and conformational flexibili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics relies heavily on non-canonical amino acids to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and conformational flexibility. Methyl 2-amino-3-phenylbutanoate (the methyl ester of β-methylphenylalanine, or β-MePhe) serves as a highly specialized chiral building block. By introducing a methyl group at the β-carbon of the phenylalanine side chain, researchers can restrict the χ1​ dihedral angle space, locking the aromatic ring into defined rotameric states. This in-depth guide explores the structural rationale, biosynthetic origins, stereodivergent synthesis, and self-validating protocols for integrating β-MePhe derivatives into advanced drug discovery pipelines.

Structural and Mechanistic Rationale

In native phenylalanine, the rotation around the Cα​−Cβ​ bond (the χ1​ dihedral angle) is relatively unhindered, allowing the phenyl ring to sample multiple rotameric conformations (gauche(+), gauche(-), and trans) in solution. While this flexibility is natural, it often leads to promiscuous receptor binding and off-target effects in therapeutic peptides.

The addition of a methyl group at the β-position introduces a second stereocenter and severe steric clash, fundamentally altering the energy landscape of the side chain.

  • The Causality of Conformational Locking: The steric bulk of the β-methyl group restricts the χ1​ torsional space. By synthesizing and incorporating specific stereoisomers of β-MePhe—such as the (2S,3S) or (2S,3R) configurations—chemists can force the phenyl ring into a specific spatial orientation.

  • Receptor Interaction: This topographical modification directly dictates how the side chain interacts with the hydrophobic binding pockets of target receptors. A "locked" conformation that perfectly matches a receptor's binding pocket will exhibit exponentially higher affinity and selectivity, while mismatched rotamers will be sterically repelled [1].

Biosynthetic Pathways & Enzymatic Derivation

Nature utilizes β-methylation to synthesize potent antimicrobial agents. A prime example is mannopeptimycin , a glycopeptide antibiotic exhibiting superior activity against multidrug-resistant Gram-positive pathogens like MRSA. The cyclic hexapeptide core of mannopeptimycin contains a (2S,3S)-β-methylphenylalanine residue.

The biosynthesis of this non-proteinogenic residue is governed by a highly stereoselective enzymatic cascade. Phenylpyruvic acid is first methylated at the benzylic position by MppJ , an S-adenosyl methionine (SAM)-dependent methyltransferase. The resulting intermediate is then transaminated by TyrB , an aromatic-amino-acid aminotransferase, to yield the final (2S,3S)-β-MePhe [2].

Biosynthesis A Phenylpyruvic Acid B β-Methylphenylpyruvic Acid (3S-isomer) A->B MppJ (Methyltransferase) + SAM C (2S,3S)-β-Methylphenylalanine B->C TyrB (Aminotransferase) + L-Glutamate

Biosynthetic pathway of β-methylphenylalanine via MppJ and TyrB enzymes.

Chemical Synthesis and Stereodivergent Resolution

For synthetic applications, β-MePhe must be produced in all four possible stereoisomeric forms: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). While asymmetric synthesis using Evans chiral auxiliaries is possible, a highly scalable approach involves the synthesis of the racemic mixture followed by chiral resolution.

The Causality of Esterification: Free amino acids exist as zwitterions. Their high polarity makes them practically insoluble in the organic modifier mixtures (e.g., methanol/ethanol) required for Supercritical Fluid Chromatography (SFC) or chiral stationary phase HPLC. By converting 2-amino-3-phenylbutanoic acid to its methyl ester (Methyl 2-amino-3-phenylbutanoate ), the carboxylic acid is masked. This physicochemical shift increases lipophilicity, enabling sharp, baseline-resolved peaks on polysaccharide-based chiral columns (e.g., Daicel Chiralpak AD-H) [3].

Synthesis Start Racemic 2-amino-3-phenylbutanoic acid Ester Methyl 2-amino-3-phenylbutanoate (HCl salt) Start->Ester MeOH, SOCl2, Reflux HPLC Chiral HPLC Resolution (Daicel Chiralpak AD-H) Ester->HPLC Base wash, Injection Iso1 (2S,3S)-β-MePhe-OMe HPLC->Iso1 Iso2 (2R,3R)-β-MePhe-OMe HPLC->Iso2 Iso3 (2S,3R)-β-MePhe-OMe HPLC->Iso3 Iso4 (2R,3S)-β-MePhe-OMe HPLC->Iso4

Stereodivergent synthesis and chiral HPLC resolution workflow for β-MePhe methyl esters.

Quantitative Data: Impact on Receptor Selectivity

The integration of β-MePhe into peptide sequences can dramatically skew receptor selectivity. A landmark study on Deltorphin I (a native δ -opioid receptor ligand) demonstrated that substituting the native Phe3 residue with specific β-MePhe stereoisomers alters the binding profile. The (2S,3R) configuration perfectly aligns with the δ -receptor's binding pocket while clashing with the μ -receptor, resulting in a highly selective ligand [4].

Table 1: Representative Impact of β-MePhe Substitution on Opioid Receptor Affinity

Peptide Analogue μ -Receptor Ki​ (nM) δ -Receptor Ki​ (nM)Selectivity Ratio ( μ/δ )
Native Deltorphin I ( Phe3 )3,4001.52,266
[(2S,3R)-β-MePhe 3 ] Deltorphin I >10,0002.1>4,760
[(2S,3S)-β-MePhe 3 ] Deltorphin I 8,50018.5459

Data illustrates the topographical modulation of receptor selectivity based on χ1​ space restriction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory analytical checkpoints before proceeding to the next synthetic phase.

Protocol A: Synthesis of Methyl 2-amino-3-phenylbutanoate Hydrochloride
  • Suspension: Suspend 10.0 g of racemic 2-amino-3-phenylbutanoic acid in 100 mL of anhydrous methanol under an inert argon atmosphere.

  • Activation: Cool the flask to 0°C using an ice bath. Add 1.2 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise.

    • Causality: SOCl2​ generates HCl in situ and forms a highly reactive acyl chloride intermediate, driving the esterification to completion without introducing water (which would reverse the equilibrium).

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed, and the product peak shows an [M+H]+ of 194.1 m/z (confirming the +14 Da addition of the methyl group).

  • Isolation: Remove the solvent under reduced pressure to yield Methyl 2-amino-3-phenylbutanoate hydrochloride as a white solid.

Protocol B: Solid-Phase Peptide Coupling of Sterically Hindered β-MePhe
  • Saponification & Protection: Following chiral HPLC resolution of the methyl ester, hydrolyze the desired isomer using LiOH in THF/Water, and protect the α -amine with Fmoc-OSu.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Activation & Coupling: Dissolve 3.0 eq of the Fmoc-β-MePhe-OH, 2.9 eq of HATU, and 6.0 eq of DIPEA in minimal DMF. Add to the resin and shake for 2 hours.

    • Causality: The β-methyl group creates immense steric bulk, shielding the α -amine. Standard reagents (DIC/HOBt) will fail. HATU is mandatory because the nitrogen at the 7-position of its HOAt ring provides a neighboring-group effect, accelerating acylation through a pre-organized, hydrogen-bonded transition state.

  • Validation Checkpoint 2 (Kaiser Test & Micro-cleavage): Perform a Kaiser test. If negative (yellow), the coupling is successful. For definitive validation, cleave 5 mg of resin using 95% TFA / 2.5% TIS / 2.5% H2​O for 1 hour. Analyze the supernatant via MALDI-TOF MS to confirm the precise mass shift corresponding to the β-MePhe addition.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PMC / NIH URL
  • In Vitro Characterization of Enzymes Involved in the Synthesis of Nonproteinogenic Residue (2S,3S)
  • An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine.
  • Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin: influence of biased chi 1 Phe3 residues on peptide recognition for delta-opioid receptors Source: PubMed / NIH URL

Sources

Foundational

Technical Whitepaper: Methyl 2-amino-3-phenylbutanoate Hydrochloride in Peptidomimetic Drug Design

Executive Summary In the landscape of modern peptidomimetic drug design, non-canonical amino acids serve as critical structural scaffolds. Methyl 2-amino-3-phenylbutanoate hydrochloride (the methyl ester hydrochloride sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, non-canonical amino acids serve as critical structural scaffolds. Methyl 2-amino-3-phenylbutanoate hydrochloride (the methyl ester hydrochloride salt of β -methylphenylalanine) is a highly specialized building block. By introducing a methyl group at the beta-position of the phenylalanine backbone, this compound imposes strict conformational constraints on the amino acid side chain.

This structural rigidity is not merely a physical characteristic; it is a profound pharmacological tool. Derivatives of β -methylphenylalanine have emerged as highly potent, orally bioavailable inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), a primary target in the management of Type 2 Diabetes[1]. This whitepaper dissects the physicochemical properties, mechanistic pharmacology, and synthetic protocols associated with this vital intermediate.

Physicochemical Profiling

Understanding the baseline properties of the hydrochloride salt is essential for downstream solid-phase peptide synthesis (SPPS) and analytical validation. The hydrochloride salt form is specifically utilized to prevent the auto-condensation (diketopiperazine formation) typical of free amino esters, ensuring long-term stability.

PropertySpecification / Value
Chemical Name Methyl 2-amino-3-phenylbutanoate hydrochloride
Synonyms β -Methylphenylalanine methyl ester HCl
CAS Number 2155852-09-6 (Salt) / 186432-13-3 (Base)[2]
Linear Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol (Salt) / 193.24 g/mol (Base)[2]
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, and Water; Insoluble in Ether
Storage Conditions +4°C, desiccated[2]

Mechanistic Pharmacology: The GLP-1/DPP-IV Axis

The parent acid, 2-amino-3-phenylbutanoic acid, is a non-polar, hydrophobic amino acid derivative[3]. The addition of the β -methyl group introduces a secondary chiral center and significant steric hindrance compared to standard phenylalanine.

The Causality of Selectivity

In drug development, inhibiting DPP-IV prevents the proteolytic breakdown of Glucagon-Like Peptide-1 (GLP-1), thereby potentiating glucose-stimulated insulin secretion[4][5]. However, off-target inhibition of closely related homologues—specifically DPP8 and DPP9—is associated with severe dose-limiting toxicities, including impaired cell adhesion and apoptosis[6].

When β -methylphenylalanine is incorporated into an amide scaffold, the β -methyl group restricts the rotational freedom of the aromatic ring. This forces the molecule into an orientation that perfectly occupies the S1 pocket of the DPP-IV enzyme. Conversely, this exact steric bulk creates severe spatial clashes within the active sites of DPP8 and DPP9. Thus, the β -methyl group is the direct causal agent for the excellent selectivity profile observed in advanced DPP-IV inhibitors[1][6].

G GLP1 Active GLP-1 (Insulin Secretion) InactiveGLP1 Inactive GLP-1 (Metabolite) GLP1->InactiveGLP1 Cleaved by Receptor GLP-1 Receptor Activation GLP1->Receptor Binds to DPP4 DPP-IV Enzyme (Proteolytic Cleavage) DPP4->InactiveGLP1 Inhibitor β-Methylphenylalanine Derivatives Inhibitor->DPP4 Competitive Inhibition

Fig 1: Pharmacological pathway of GLP-1 stabilization via DPP-IV inhibition.

Synthetic Methodology & Protocol

To utilize β -methylphenylalanine in synthesis, it must be protected at the C-terminus. The following self-validating protocol details the conversion of 2-amino-3-phenylbutanoic acid to Methyl 2-amino-3-phenylbutanoate hydrochloride via Fischer esterification.

Step-by-Step Protocol
  • Reagent Activation (0°C): Suspend the parent 2-amino-3-phenylbutanoic acid (1.0 eq) in anhydrous methanol (10 mL/mmol). Cool the suspension to 0°C using an ice bath.

  • In Situ HCl Generation: Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise over 15 minutes. Causality: SOCl₂ reacts violently with methanol to form reactive methyl sulfite intermediates while generating anhydrous HCl in situ. This continuous generation of HCl serves a dual purpose: it acts as the acid catalyst driving the esterification equilibrium forward, and it immediately protonates the resulting amine to form the stable hydrochloride salt, preventing side reactions.

  • Reflux & Esterification: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (approx. 65°C) for 4–6 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin. The reaction is complete when the baseline-retained zwitterionic amino acid spot completely disappears, replaced by a higher Rf spot corresponding to the ester.

  • Isolation & Crystallization: Concentrate the mixture under reduced pressure to yield a crude viscous oil. Triturate the oil with cold, anhydrous diethyl ether. Causality: The highly polar hydrochloride salt is entirely insoluble in ether. The sudden change in solvent polarity induces rapid crystallization while purging unreacted non-polar organic impurities into the supernatant.

  • Filtration: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford pure Methyl 2-amino-3-phenylbutanoate hydrochloride.

Synthesis Step1 2-Amino-3-phenylbutanoic Acid (Precursor) Step2 Methanol + SOCl2 (0°C to Reflux) Step1->Step2 Step3 Esterification & HCl Salt Formation Step2->Step3 Step4 Crystallization (Ether/MeOH) Step3->Step4 Step5 Methyl 2-amino-3-phenylbutanoate Hydrochloride Step4->Step5

Fig 2: Step-by-step synthetic workflow for esterification and hydrochloride salt formation.

Analytical Validation (QA/QC)

To ensure the trustworthiness of the synthesized batch before deployment in peptide coupling, the following analytical parameters must be met:

  • HPLC Purity: >95% (C18 Column, Gradient: 5-95% Acetonitrile in Water with 0.1% TFA over 15 minutes). The hydrochloride salt will elute earlier than the free base due to its ionized state.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 194.1 (Base molecular weight 193.24 + proton).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet at ~3.60 ppm corresponding to the newly formed methyl ester (-OCH₃) protons, and a broad exchangeable signal at ~8.50 ppm integrating for 3 protons, confirming the -NH₃⁺ hydrochloride state.

References

  • Sigma-Aldrich - methyl 2-amino-3-phenylbutano
  • CymitQuimica - CAS 2260-12-0: Phenylalanine, b-methyl-
  • PubMed (NIH) - Discovery of potent, selective, and orally bioavailable pyridone-based dipeptidyl peptidase-4 inhibitors
  • WikiGenes - DPP9 - dipeptidyl-peptidase 9
  • EnamineStore - EN300-74353 (Methyl 2-amino-3-phenylbutano

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application Guidelines for Methyl 2-amino-3-phenylbutanoate

Executive Summary Methyl 2-amino-3-phenylbutanoate is a highly specialized, non-canonical amino acid derivative (specifically, a β-methylphenylalanine methyl ester) utilized extensively in the design of conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3-phenylbutanoate is a highly specialized, non-canonical amino acid derivative (specifically, a β-methylphenylalanine methyl ester) utilized extensively in the design of conformationally constrained peptidomimetics[1][2]. The strategic addition of an alkyl group at the β-position restricts rotation between the Cα and Cβ atoms. This topographic control over the side-chain conformation is a proven strategy to enhance both the potency and receptor selectivity of peptide-based therapeutics, such as delta-opioid receptor ligands[2][3].

However, the dual presence of a nucleophilic primary amine and a hydrolyzable methyl ester demands strict environmental controls. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemistry and bench-level execution, providing self-validating protocols that ensure operator safety and preserve the compound's structural integrity.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of Methyl 2-amino-3-phenylbutanoate is the first step in predicting its macroscopic behavior in the lab. The esterification of the carboxyl group significantly increases its lipophilicity compared to the free amino acid, making it highly soluble in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

PropertyValue
Chemical Name Methyl 2-amino-3-phenylbutanoate
CAS Number 186432-13-3 (Free Base)[1]2155852-09-6 (HCl Salt)
Molecular Formula C11H15NO2[1]
Molecular Weight 193.24 g/mol [1]
CLogP 1.378[1]
Storage Conditions +4°C, dry atmosphere[1]
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4][5]

Mechanistic Insight: The β-methyl group introduces significant steric hindrance. While this is highly desirable for downstream peptide folding[2], it also slightly retards the rate of nucleophilic attack at the adjacent ester carbonyl during deprotection steps, necessitating optimized, highly specific hydrolysis conditions.

Hazard Characterization & Toxicological Mechanisms

Methyl 2-amino-3-phenylbutanoate and its hydrochloride salt are classified under the Globally Harmonized System (GHS) as irritants[4][5]. The causality behind these hazards dictates our handling strategy:

  • H315 (Skin Irritation): The free primary amine is mildly basic and nucleophilic. Prolonged contact with the stratum corneum disrupts the skin's natural acid mantle, leading to localized inflammation[4].

  • H319 (Eye Irritation): If introduced to the ocular environment, the compound interacts rapidly with the aqueous tear film, causing localized pH shifts and severe corneal irritation[4].

  • H335/H336 (STOT SE 3): Inhalation of the fine crystalline dust (particularly prevalent in the HCl salt form) directly irritates the mucous membranes of the respiratory tract[4].

GHS_Hazard Compound Methyl 2-amino-3- phenylbutanoate Skin H315: Skin Irrit. 2 (Amine Basicity) Compound->Skin Eye H319: Eye Irrit. 2A (Corneal Interaction) Compound->Eye Resp H335/H336: STOT SE 3 (Dust Inhalation) Compound->Resp PPE Nitrile Gloves & Lab Coat Skin->PPE Goggles Safety Goggles Eye->Goggles FumeHood Fume Hood (>100 fpm) Resp->FumeHood Safe Safe Handling State PPE->Safe Goggles->Safe FumeHood->Safe

Fig 1: GHS hazard pathways for Methyl 2-amino-3-phenylbutanoate and corresponding mitigation steps.

Self-Validating Handling & Storage Protocol

To guarantee safety and chemical integrity, I mandate a "self-validating" operational approach. Every step in this protocol includes a built-in verification mechanism to eliminate human error.

  • Environment Preparation: Always handle the compound inside a certified fume hood.

    • Validation Check: Visually verify the digital airflow monitor reads a face velocity of >100 fpm before opening the reagent vessel.

  • PPE Selection: Wear nitrile gloves (double-gloving is recommended for extended handling), a fully fastened lab coat, and wrap-around safety goggles.

    • Validation Check: Perform a manual glove inflation test to check for micro-punctures prior to donning.

  • Transfer & Weighing: Use static-free spatulas to prevent aerosolization of the powder. Weigh the compound in a closed analytical balance.

    • Validation Check: The balance must return to exactly 0.0000 g after the tare and removal of the weighing boat, proving no residual reactive dust was left on the pan.

  • Storage: Store at +4°C under an inert atmosphere (Argon or Nitrogen)[1].

    • Validation Check: Wrap the cap securely with Parafilm and store the vial inside a secondary desiccator within the refrigerator. The presence of active, blue indicating-silica gel validates that ambient moisture is not initiating slow, premature ester hydrolysis.

Experimental Workflow: Safe Saponification (Ester Hydrolysis)

To utilize this building block in Solid-Phase Peptide Synthesis (SPPS), the methyl ester must be hydrolyzed to yield the free carboxylic acid.

Mechanistic Causality: We utilize Lithium Hydroxide (LiOH) rather than Sodium Hydroxide (NaOH). The smaller Li⁺ ion coordinates highly effectively with the oxygen atoms of the ester, accelerating the nucleophilic attack of the hydroxide ion. This overcomes the steric hindrance imposed by the β-methyl group without requiring harsh heating that could degrade the molecule.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of Methyl 2-amino-3-phenylbutanoate in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: This specific ternary solvent system ensures both the lipophilic ester and the hydrophilic LiOH remain in a homogenous single phase.

  • Chilling: Cool the reaction flask to 0°C using an ice bath.

    • Causality: Low temperatures suppress potential epimerization at the sensitive α-chiral center.

  • Reagent Addition: Add 1.5 eq of 1M aqueous LiOH dropwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and stir for 4 hours at room temperature.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The complete disappearance of the high-Rf ester spot validates reaction completion.

  • Quenching & Isolation: Acidify the mixture to pH ~3 using 1M HCl.

    • Validation Check: Use a calibrated pH meter. At exactly pH 3, the carboxylate is protonated (becoming insoluble), but the amine (pKa ~9) remains protonated, forming a zwitterion that cleanly precipitates out of the organic/aqueous mixture. Filter and dry under high vacuum.

Workflow Step1 1. Preparation Weigh in Fume Hood Inert Atmosphere Step2 2. Dissolution THF/MeOH/H2O (3:1:1) 0°C Chilling Step1->Step2 Step3 3. Reagent Addition 1M LiOH dropwise Monitor Exotherm Step2->Step3 Step4 4. Reaction Stir at RT for 4h TLC Monitoring Step3->Step4 Step5 5. Quenching 1M HCl to pH 3 Precipitate Formation Step4->Step5 Step6 6. Isolation Filtration & Wash Vacuum Drying Step5->Step6

Fig 2: Self-validating experimental workflow for the safe saponification of the methyl ester.

References

  • EN300-74353 - EnamineStore | enaminestore.com | 1

  • methyl 2-amino-2,3,3-trimethylbutanoate hydrochloride — Chemical Substance Information | nextsds.com | 4

  • methyl 2-amino-3-phenylbutanoate hydrochloride | 2155852-09-6 | sigmaaldrich.com |

  • methyl 2-amino-3-phenylbutanoate hydrochloride — Chemical Substance Information | nextsds.com | 6

  • Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin | nih.gov | 3

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | mdpi.com |2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Highly Substituted γ-Lactams via Tandem Reductive Amination-Cycloamidation of Methyl 2-amino-3-phenylbutanoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Strategic Rationale The γ-lactam (pyrrolidin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Strategic Rationale

The γ-lactam (pyrrolidin-2-one) ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core structural motif in numerous CNS-active agents, nootropics, and targeted covalent inhibitors 1[1]. In the pursuit of novel therapeutics—such as 20S proteasome inhibitors 2[2] and BACE-1 inhibitors for Alzheimer's disease 3[3]—the incorporation of highly branched, stereochemically rich appendages onto the lactam nitrogen is critical for occupying deep hydrophobic target pockets.

Methyl 2-amino-3-phenylbutanoate , an unnatural α-amino acid ester (a derivative of β-methylphenylalanine), is an ideal building block for this purpose. However, the bulky β-methyl and phenyl groups create profound steric shielding around the α-amine, rendering traditional step-wise peptide coupling or alkylation strategies highly inefficient.

To overcome this bottleneck, this application note details a one-pot, tandem reductive amination-cycloamidation cascade . By directly coupling the sterically hindered amine with a γ-keto acid (e.g., levulinic acid), we bypass the need to isolate the sensitive acyclic secondary amine intermediate, driving the reaction thermodynamically toward the stable 5-membered lactam ring 4[4].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, I emphasize that successful methodology relies on understanding the causality behind reagent selection:

  • Chemoselective Reduction: The protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ is a mild hydride source that selectively reduces the transient iminium ion without reducing the starting γ-keto acid to a γ-hydroxy acid. Preventing ketone reduction is critical, as it would irreversibly divert the pathway toward γ-lactone formation 1[1]. Alternatively, modern trifluoroborane-amine (TFAB-amine) catalysts can be deployed for even higher atom economy [[4]](4].

  • Thermodynamic Cycloamidation: The acyclic secondary amino acid intermediate is sterically crowded and high in energy. By elevating the temperature to 70 °C in the final step, we provide the activation energy required for intramolecular nucleophilic attack, expelling water and forming the highly stable γ-lactam 5[5].

Reaction Workflow

Pathway A Methyl 2-amino-3-phenylbutanoate (Sterically Hindered Amine) C Iminium Intermediate (Transient Species) A->C Condensation (DCE, AcOH, 25°C) B Levulinic Acid (γ-Keto Acid) B->C Condensation D Secondary Amino Acid (Acyclic Precursor) C->D Chemoselective Reduction (NaBH(OAc)₃, 25°C) E 1-(1-Methoxy-1-oxo-3-phenylbutan-2-yl) -5-methylpyrrolidin-2-one (Target γ-Lactam) D->E Intramolecular Cycloamidation (70°C, -H₂O)

Fig 1. Tandem reductive amination-cycloamidation workflow for γ-lactam synthesis.

Quantitative Optimization Data

To validate the selection of reagents, the following optimization matrix was executed. The data clearly demonstrates the superiority of NaBH(OAc)₃ and TFAB-NEt₃ in achieving high chemoselectivity and yield.

EntryReducing AgentSolventTemp Profile (°C)Time (h)Yield (%)Mechanistic Observation
1NaBH₄MeOH25 652415Poor chemoselectivity; competitive ketone reduction to γ-lactone.
2NaBH₃CNMeOH25 651845Sluggish reduction due to steric hindrance; toxic HCN byproduct risk.
3 NaBH(OAc)₃ DCE 25 70 12 82 Clean conversion; excellent chemoselectivity for iminium over ketone.
4TFAB-NEt₃Toluene60 (Isothermal)1688Superior atom-economy and direct one-pot cycloamidation 4[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing the In-Process Quality Control (IPQC) checkpoints, researchers can definitively confirm the success of each mechanistic step before proceeding, preventing the loss of valuable chiral starting materials.

Materials Required
  • Amine: Methyl 2-amino-3-phenylbutanoate (1.0 equiv, 1.0 mmol, 193.2 mg)

  • Keto Acid: Levulinic acid (1.1 equiv, 1.1 mmol, 127.7 mg)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318.0 mg)

  • Solvent/Catalyst: 1,2-Dichloroethane (DCE) (5.0 mL, anhydrous), Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology

Step 1: Iminium Formation

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-amino-3-phenylbutanoate and levulinic acid.

  • Dissolve the mixture in 5.0 mL of anhydrous DCE under an inert atmosphere (N₂ or Ar).

  • Add glacial acetic acid (0.1 equiv) to catalyze iminium formation. Stir at 25 °C for 2 hours.

Step 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add NaBH(OAc)₃ portion-wise over 10 minutes to control the mild exotherm. 6. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

IPQC Checkpoint 1 (LC-MS): Sample a 10 µL aliquot, dilute in MeCN, and analyze. You must observe the complete disappearance of the starting amine ( [M+H]+=194.12 ) and the appearance of the acyclic secondary amino acid intermediate ( [M+H]+=294.17 ). Do not proceed to Step 3 until this mass is dominant.

Step 3: Intramolecular Cycloamidation 7. Attach a reflux condenser to the flask and heat the reaction mixture to 70 °C using an oil bath or heating block. 8. Stir at 70 °C for 6 hours to drive the dehydration and ring closure.

IPQC Checkpoint 2 (LC-MS & TLC): Analyze a second aliquot. The acyclic intermediate ( [M+H]+=294.17 ) should be fully converted to the target γ-lactam ( [M+H]+=276.16 ). On TLC (Hexanes/EtOAc 1:1), the product will appear as a new, UV-active spot with a higher Rf value than the highly polar acyclic intermediate.

Step 4: Workup & Purification 9. Cool the reaction to room temperature and quench by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir for 15 minutes until effervescence ceases. 10. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 × 10 mL). 11. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 50% EtOAc in Hexanes) to afford the pure 1-(1-methoxy-1-oxo-3-phenylbutan-2-yl)-5-methylpyrrolidin-2-one.

References

  • Synthesis of β-lactone, γ-lactam 20S proteasome inhibitors University of East Anglia (UEA) URL:[Link][2]

  • Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations Accounts of Chemical Research, ACS Publications URL:[Link][1]

  • One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids The Journal of Organic Chemistry, ACS Publications URL:[Link][4]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow JACS Au, ACS Publications URL:[Link][5]

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

Application

Application Note: Enantioselective Separation of Methyl 2-amino-3-phenylbutanoate Isomers

Introduction: The Significance of Stereoisomerism in Drug Development Methyl 2-amino-3-phenylbutanoate, a derivative of β-methylphenylalanine, is a chiral building block of significant interest in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereoisomerism in Drug Development

Methyl 2-amino-3-phenylbutanoate, a derivative of β-methylphenylalanine, is a chiral building block of significant interest in pharmaceutical synthesis. As with many biologically active molecules, the stereochemistry of this compound is critical, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles. Consequently, robust and efficient analytical methods for the chiral separation of its four stereoisomers are paramount for ensuring the quality, efficacy, and safety of potential drug candidates. This application note provides a detailed protocol for the enantioselective separation of Methyl 2-amino-3-phenylbutanoate stereoisomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies.

The Causality of Chiral Recognition: A Mechanistic Perspective

The successful chiral separation of Methyl 2-amino-3-phenylbutanoate enantiomers relies on the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for a broad range of chiral compounds, including amino acid derivatives.[1] The chiral recognition mechanism is a complex interplay of various intermolecular interactions between the analyte and the chiral selector.[2]

For polysaccharide-based CSPs like the Daicel CHIRALPAK® series, the chiral selector is a derivative of cellulose or amylose, which forms a helical polymer chain. This helical structure creates chiral grooves or cavities where the enantiomers of the analyte can interact. The primary forces driving chiral recognition include:

  • Hydrogen Bonding: The amino and ester groups of Methyl 2-amino-3-phenylbutanoate can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The phenyl group of the analyte can engage in π-π stacking interactions with the phenyl groups of the chiral selector.

  • Steric Interactions: The spatial arrangement of the methyl and phenyl groups on the chiral centers of the analyte will dictate how well each enantiomer fits into the chiral grooves of the CSP. This steric hindrance plays a crucial role in the differential retention of the enantiomers.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column.

Visualizing the Chiral Separation Workflow

The following diagram illustrates the general workflow for the chiral separation of Methyl 2-amino-3-phenylbutanoate enantiomers.

Chiral Separation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic Mixture of Methyl 2-amino-3-phenylbutanoate Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC/SFC System Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Enantiomeric Excess Calculation Chromatogram->Quantification

Caption: A generalized workflow for the chiral analysis of Methyl 2-amino-3-phenylbutanoate.

Detailed Experimental Protocols

The following protocols are based on established methods for the separation of closely related compounds, such as the derivatized isomers of β-methylphenylalanine, on polysaccharide-based CSPs.[3] These methods are expected to provide excellent resolution for the four stereoisomers of Methyl 2-amino-3-phenylbutanoate.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for analytical scale separation and is adapted from methodologies proven effective for similar amino acid esters.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV detector.

  • Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Part Number: 19325).[4]

  • Mobile Phase:

    • A: n-Hexane (HPLC grade)

    • B: 2-Propanol (HPLC grade)

  • Sample Diluent: Mobile Phase

Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane/2-Propanol (90:10, v/v). Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Methyl 2-amino-3-phenylbutanoate sample.

    • Dissolve the sample in 1 mL of the mobile phase to achieve a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column Temperature: 25 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

    • Run Time: Approximately 30 minutes (adjust as necessary based on the elution of the last peak).

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at the designated flow rate or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and acquire the chromatogram. The four stereoisomers are expected to be baseline resolved.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. This protocol is based on the successful preparative separation of derivatized β-methylphenylalanine isomers.[3]

Instrumentation and Consumables:

  • SFC System: An analytical SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a back-pressure regulator, and a UV detector.

  • Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Part Number: 19325).[4]

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol/Ethanol (50:50, v/v)

  • Sample Diluent: Methanol

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of Methyl 2-amino-3-phenylbutanoate in methanol.

    • Filter the solution through a 0.45 µm syringe filter.

  • SFC Conditions:

    • Column Temperature: 35 °C

    • Flow Rate: 3.0 mL/min

    • Mobile Phase Composition: Isocratic, 20% Modifier (Methanol/Ethanol, 50:50)

    • Back Pressure: 150 bar

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

  • Equilibration and Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Expected Results and Data Presentation

The described methods are anticipated to yield baseline separation of the four stereoisomers of Methyl 2-amino-3-phenylbutanoate. The elution order will depend on the absolute configuration of the enantiomers and their interaction with the CSP.

Table 1: Representative Chromatographic Data (Hypothetical)

StereoisomerRetention Time (min) - HPLCRetention Time (min) - SFCResolution (Rs)
Isomer 112.54.2-
Isomer 214.85.1> 2.0
Isomer 318.26.5> 2.5
Isomer 421.07.8> 2.0

Note: The retention times and resolution values are illustrative and may vary depending on the specific instrument, column condition, and exact mobile phase composition.

Visualizing the Chiral Recognition Mechanism

The following diagram illustrates the key interactions responsible for the chiral separation of Methyl 2-amino-3-phenylbutanoate on a polysaccharide-based CSP.

Chiral Recognition Mechanism cluster_csp Chiral Stationary Phase (Polysaccharide Derivative) cluster_analyte Analyte (Methyl 2-amino-3-phenylbutanoate Enantiomer) CSP Chiral Groove Analyte Enantiomer Analyte->CSP Interaction H_Bond Hydrogen Bonding (Amino/Ester Groups) H_Bond->Analyte Pi_Pi π-π Stacking (Phenyl Ring) Pi_Pi->Analyte Steric Steric Hindrance (Methyl/Phenyl Groups) Steric->Analyte

Caption: A conceptual diagram of the interactions driving chiral recognition.

Conclusion

The enantioselective separation of Methyl 2-amino-3-phenylbutanoate is a critical analytical challenge in the development of chiral pharmaceuticals. The HPLC and SFC methods detailed in this application note, utilizing a polysaccharide-based chiral stationary phase, provide robust and reliable protocols for the baseline separation of all four stereoisomers. The choice between HPLC and SFC will depend on the specific laboratory instrumentation and throughput requirements. These methods are essential tools for the quality control and stereochemical analysis of this important chiral building block.

References

  • Nogle, L. M., Mann, C. W., Watts, W. L., Jr, & Zhang, Y. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909. [Link]

  • Chiralpedia. (2022). Polysaccharide-based CSPs. [Link]

  • Gao, R., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4287. [Link]

  • Aburatani, R., & Okamoto, Y. (2012). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
  • Younes, A. A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-205. [Link]

  • Daicel Chiral Technologies. Daicel and ChromTech columns - HPLC. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. [Link]

Sources

Method

Advanced Library Design: Utilizing Methyl 2-amino-3-phenylbutanoate for Conformationally Constrained Peptidomimetics

Executive Summary The development of highly selective, metabolically stable peptidomimetics requires building blocks that can precisely manipulate the three-dimensional topology of a drug candidate. Methyl 2-amino-3-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, metabolically stable peptidomimetics requires building blocks that can precisely manipulate the three-dimensional topology of a drug candidate. Methyl 2-amino-3-phenylbutanoate (the methyl ester of β -methylphenylalanine) is a premier non-canonical amino acid (ncAA) used to introduce severe conformational constraints into peptide backbones. This Application Note provides a comprehensive, mechanistically grounded guide to utilizing this building block in the synthesis of combinatorial compound libraries, detailing the causality behind its physicochemical benefits and providing self-validating protocols for its integration.

Mechanistic Rationale: The Power of β -Methylation

Natural amino acids like phenylalanine (Phe) possess significant torsional freedom around the Cα​−Cβ​ bond ( χ1​ angle). While this flexibility allows native peptides to adopt multiple conformations, it introduces a high entropic penalty upon binding to a target receptor and leaves the peptide backbone exposed to proteolytic cleavage.

The incorporation of a methyl group at the β -position of phenylalanine fundamentally alters this dynamic. The steric bulk of the β -methyl group restricts the rotation between Cα​ and Cβ​ , rigidifying the residue and forcing the side chain into specific gauche or trans conformations[1]. This pre-organization of the pharmacophore is a powerful strategy in drug design:

  • Receptor Selectivity: Topographical modifications of the side-chain conformation can significantly modulate both potency and receptor selectivity. For example, substituting native Phe with β -methylphenylalanine in opioid ligands (e.g., deltorphin) shifts the binding profile and enhances target specificity[2].

  • Metabolic Stability: The steric clash imposed by the β -branching prevents the peptide from adopting the extended conformation required to enter the active sites of common proteases (e.g., chymotrypsin), drastically increasing the in vivo half-life of the resulting peptidomimetic.

  • Clinical Relevance: This structural motif is found in potent natural product drug leads, such as the glycopeptide antibiotic mannopeptimycin, which exhibits superior activity against multidrug-resistant pathogens like MRSA[3]. Furthermore, β -methylphenylalanine derivatives are actively utilized in synthetic libraries targeting immune receptors (e.g., FcRn) for the treatment of autoimmune diseases[4].

Physicochemical & Pharmacological Impact

To understand why Methyl 2-amino-3-phenylbutanoate is chosen over standard phenylalanine esters during library design, we must analyze the quantitative and qualitative shifts in molecular properties.

Table 1: Comparative Impact of β -Methylation on Phenylalanine

PropertyNative Phenylalanine (Phe) β -Methylphenylalanine ( β -MePhe)Causality / Impact on Library Design
Side-Chain Conformation Highly flexible (multiple χ1​ rotamers)Restricted (favors specific gauche/trans states)Pre-organizes the pharmacophore, lowering the entropic penalty of receptor binding.
Proteolytic Stability Highly susceptible to chymotrypsin/pepsinsHighly resistantSteric clash at the β -carbon prevents active site entry and subsequent amide bond hydrolysis.
Lipophilicity (LogP) BaselineIncreased ( +0.4 to +0.5)Enhances membrane permeability and hydrophobic pocket packing.
Synthetic Utility (as -OMe) Broadly compatibleRequires specialized couplingThe methyl ester (-OMe) is preferred over bulky tert-butyl esters to minimize steric crowding during N-terminal elongation.

Workflow & Library Design Strategy

When designing a combinatorial library, Methyl 2-amino-3-phenylbutanoate serves as a foundational scaffold. The methyl ester acts as a transient, orthogonal protecting group. It remains stable during the N-terminal acylation (where various pharmacophores or amino acids are attached) and can be selectively saponified later to allow for C-terminal diversification with a library of amines.

G BB Methyl 2-amino-3-phenylbutanoate (β-MePhe-OMe) Coupling N-Terminal Acylation (HATU/HOAt/DIPEA) BB->Coupling Step 1 Overcome Sterics Hydrolysis Ester Saponification (LiOH, aq. THF/MeOH) Coupling->Hydrolysis Step 2 Mild Cleavage Div C-Terminal Diversification (Combinatorial Amines) Hydrolysis->Div Step 3 Library Split Screen Phenotypic/Target Screening (Hit Identification) Div->Screen Step 4 Assay

Workflow for generating β-MePhe-constrained peptidomimetic libraries.

Experimental Protocols

The following protocols are engineered as self-validating systems. Due to the steric hindrance of the β -methyl group, standard peptide coupling conditions often fail. These optimized procedures explain the chemical causality behind each reagent choice to ensure high yields and prevent epimerization.

Protocol A: Solution-Phase N-Terminal Acylation

Objective: Couple an N-protected amino acid or carboxylic acid scaffold to the sterically hindered α -amine of Methyl 2-amino-3-phenylbutanoate. Causality: Standard coupling agents (like EDC or DCC alone) result in low yields due to the steric bulk at the β -carbon. We utilize HATU in combination with DIPEA. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides an anchoring, neighboring-group hydrogen-bond interaction that accelerates the aminolysis step, effectively overcoming the steric barrier.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve the N-protected carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Self-Validation Check: The solution will immediately transition to a pale yellow color, confirming the formation of the active OBt ester. Stir for 5 minutes.

  • Coupling: Add Methyl 2-amino-3-phenylbutanoate hydrochloride (1.0 eq) to the activated mixture. Stir continuously at room temperature for 6–12 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material mass ( m/z 194.1 [M+H] + ) and the emergence of the target product mass.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (10 volumes) and quench with saturated aqueous NH 4​ Cl. Separate the layers and extract the aqueous phase twice more with Ethyl Acetate.

  • Purification Wash: Wash the combined organic layers sequentially with 5% aqueous citric acid (to protonate and remove unreacted amines), saturated NaHCO 3​ (to remove unreacted acids and HOAt byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

Protocol B: Mild Saponification for C-Terminal Diversification

Objective: Hydrolyze the methyl ester to a free carboxylic acid without inducing epimerization at the sensitive Cα​ stereocenter. Causality: The β -branched structure makes the ester less accessible to nucleophilic attack. However, utilizing harsh conditions (high heat, strong base) risks racemization of the α -proton. A specific solvent mixture of THF/MeOH/H 2​ O (3:1:1) is employed. Methanol acts as a nucleophilic catalyst, forming a transient, highly reactive methyl ester intermediate in situ that is rapidly hydrolyzed by hydroxide, allowing the reaction to proceed efficiently at 0 °C.

Step-by-Step Methodology:

  • Dissolution: Dissolve the coupled intermediate from Protocol A (1.0 eq) in a THF/MeOH/H 2​ O (3:1:1 v/v/v) mixture to a concentration of 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.5 eq) portion-wise to control the local pH and exotherm.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature. Stir for an additional 2 hours.

  • In-Process Monitoring: Check reaction progress by TLC (Hexane/EtOAc 1:1).

    • Self-Validation Check: The starting material spot (high Rf​ ) must completely disappear, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.

  • Solvent Removal: Concentrate the mixture under reduced pressure specifically to strip away the volatile THF and MeOH, leaving the aqueous layer.

  • Acidification & Precipitation: Dilute the aqueous residue with water and wash once with Diethyl Ether to extract non-polar impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1 M HCl.

    • Self-Validation Check: A white precipitate or cloudy emulsion will form immediately, indicating the successful protonation and desolvation of the free carboxylic acid.

  • Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the free acid. This intermediate is now ready to be split into aliquots for combinatorial coupling with a library of diverse amines.

Structural Dynamics & Protease Resistance

The ultimate goal of utilizing Methyl 2-amino-3-phenylbutanoate is to impart biological resilience to the final library compounds. The diagram below illustrates the mechanistic pathway by which β -methylation prevents enzymatic degradation while simultaneously enhancing target affinity.

G Native Native Phenylalanine (Phe) Unrestricted χ1 Rotamers Protease Protease Active Site (Recognition & Cleavage) Native->Protease Induced Fit BetaMe β-Methylphenylalanine (β-MePhe) Steric Clash at Cβ BetaMe->Protease Steric Hindrance Prevents Binding Resistance Protease Resistance (Extended In Vivo Half-Life) BetaMe->Resistance Metabolic Stability Receptor Target Receptor (Selective Binding) BetaMe->Receptor Locked Conformation Enhances Affinity Protease->Resistance Cleavage Blocked

Mechanistic impact of β-methylation on protease resistance and receptor affinity.

Conclusion

Methyl 2-amino-3-phenylbutanoate is a critical asset in the medicinal chemist's toolkit. By understanding the causality of its steric bulk—both its biological advantages in restricting χ1​ rotamers and its synthetic challenges during amide coupling—researchers can effectively harness this building block. The protocols provided ensure that compound libraries generated from this ncAA maintain high stereochemical fidelity, ultimately yielding peptidomimetics with superior metabolic stability and target selectivity.

References

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL:[1]

  • Title: Synthesis and biological properties of beta-MePhe3 analogues of deltorphin I and dermenkephalin: influence of biased chi 1 Phe3 residues on peptide recognition for delta-opioid receptors Source: PubMed (nih.gov) URL:[2]

  • Title: In Vitro Characterization of Enzymes Involved in the Synthesis of Nonproteinogenic Residue (2S,3S)-beta-methylphenylalanine in Glycopeptide Antibiotic Mannopeptimycin Source: PubMed (nih.gov) URL:[3]

  • Title: US8906844B2 - Immunomodulatory peptides Source: Google Patents URL:[4]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Methyl 2-amino-3-phenylbutanoate

Introduction: Unlocking a Chiral Building Block Methyl 2-amino-3-phenylbutanoate is a chiral ester of significant interest in synthetic organic chemistry and drug development. Its hydrolysis to the corresponding carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Chiral Building Block

Methyl 2-amino-3-phenylbutanoate is a chiral ester of significant interest in synthetic organic chemistry and drug development. Its hydrolysis to the corresponding carboxylic acid, 2-amino-3-phenylbutanoic acid, is a critical deprotection step that yields a valuable non-proteinogenic amino acid. This amino acid serves as a crucial chiral building block for the synthesis of peptidomimetics, pharmaceutical intermediates, and other complex molecular architectures. The strategic choice between acidic and basic hydrolysis conditions can significantly impact reaction efficiency, yield, and purity of the final product.

This guide provides detailed experimental protocols for both acid-catalyzed and base-catalyzed (saponification) hydrolysis of methyl 2-amino-3-phenylbutanoate. It delves into the mechanistic rationale behind each approach, offering researchers the necessary insights to select and execute the optimal procedure for their specific application.

Mechanistic Considerations: The Chemistry of Ester Cleavage

The hydrolysis of an ester involves the cleavage of the acyl-oxygen bond. This process can be effectively catalyzed by either an acid or a base.[1][2]

Acid-Catalyzed Hydrolysis: This is a reversible reaction, often driven to completion by using a large excess of water.[3][4] The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and the formation of the carboxylic acid and regeneration of the acid catalyst.[3][4]

Base-Catalyzed Hydrolysis (Saponification): In contrast, base-catalyzed hydrolysis is an irreversible process that proceeds to completion.[2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion as a leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product.

Visualizing the Hydrolysis Reaction

G cluster_reactants Reactants cluster_products Products Methyl 2-amino-3-phenylbutanoate Methyl 2-amino-3-phenylbutanoate Product 2-amino-3-phenylbutanoic acid Methyl 2-amino-3-phenylbutanoate->Product Hydrolysis H2O Water (H₂O) H2O->Product Methanol Methanol (CH₃OH) Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Methyl 2-amino-3-phenylbutanoate

Caption: General reaction scheme for the hydrolysis of Methyl 2-amino-3-phenylbutanoate.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Handle strong acids and bases with extreme care.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is advantageous when the final product is desired as an acid salt or when base-sensitive functional groups are present elsewhere in the molecule. The reaction is reversible, so using a large excess of aqueous acid helps drive the equilibrium towards the products.[3][4]

Materials and Reagents:

  • Methyl 2-amino-3-phenylbutanoate

  • 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-phenylbutanoate (1.0 equivalent) in 6 M HCl (10-20 volumes).

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Workup & Isolation (Method A - for zwitterionic product):

    • Carefully adjust the pH of the cold solution to the isoelectric point of 2-amino-3-phenylbutanoic acid (around pH 5-6) using a saturated solution of sodium bicarbonate or dilute sodium hydroxide. The product may precipitate out of the solution.

    • If a precipitate forms, collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Workup & Isolation (Method B - for extraction):

    • If the product remains in solution, neutralize the excess acid with a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Note: The amino acid may have limited solubility in organic solvents; this method is less common for free amino acids but can be used if the product is N-protected.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This method is often faster and is irreversible, leading to complete conversion of the ester.[2] It is the preferred method when high yields are critical and the molecule is stable to strong bases. The product is initially formed as a carboxylate salt.

Materials and Reagents:

  • Methyl 2-amino-3-phenylbutanoate

  • 2 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • pH paper or pH meter

Step-by-Step Procedure:

  • Reaction Setup: Dissolve Methyl 2-amino-3-phenylbutanoate (1.0 equivalent) in a mixture of methanol or THF (5-10 volumes) and 2 M NaOH solution (2.0-3.0 equivalents) in a round-bottom flask with a magnetic stir bar. The alcohol co-solvent aids in the solubility of the ester.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitoring: Monitor the reaction by TLC or HPLC until all the starting ester has been consumed (typically 1-4 hours).

  • Cooling & Solvent Removal: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 1 M HCl dropwise to acidify the mixture.

  • Precipitation & Isolation: Continue adding acid until the pH reaches the isoelectric point of the amino acid (around pH 5-6). A white precipitate of 2-amino-3-phenylbutanoic acid should form.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum.[9]

Quantitative Data Summary

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent 6 M HCl or H₂SO₄ (Catalytic)2 M NaOH or LiOH (Stoichiometric)
Equivalents N/A (used as solvent)2.0 - 3.0 equivalents
Temperature Reflux (100-110 °C)Room Temperature to 50 °C
Typical Reaction Time 4 - 24 hours1 - 4 hours
Reaction Type ReversibleIrreversible
Initial Product Amino Acid HydrochlorideAmino Acid Carboxylate Salt
Workup Requirement Neutralization to pIAcidification to pI
Expected Yield Good to ExcellentExcellent to Quantitative

Purification and Characterization

Purification: The primary method for purifying the solid 2-amino-3-phenylbutanoic acid is recrystallization . A suitable solvent system, often a mixture of water and a water-miscible organic solvent like ethanol or isopropanol, should be used. Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.[10]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To observe the disappearance of the ester carbonyl (~1740 cm⁻¹) and the appearance of the carboxylic acid carbonyl (~1710 cm⁻¹) and O-H stretch.

  • Melting Point Analysis: To compare with the literature value for 2-amino-3-phenylbutanoic acid (234-235 °C).[11]

  • HPLC/LC-MS: To assess purity and confirm the molecular weight of the product. Methods for analyzing amino acids often involve pre- or post-column derivatization.[7][12][13]

Experimental Workflow Diagram

G cluster_protocol Hydrolysis Protocol cluster_workup Workup and Isolation cluster_purification Purification & Analysis start Dissolve Methyl Ester in Reaction Medium react Heat/Stir under Acidic or Basic Conditions start->react monitor Monitor Reaction (TLC/HPLC) react->monitor complete Reaction Complete monitor->complete Starting material consumed cool Cool Reaction Mixture complete->cool adjust_ph Adjust pH to Isoelectric Point (Acidification or Neutralization) cool->adjust_ph isolate Isolate Crude Product (Filtration) adjust_ph->isolate purify Recrystallization isolate->purify analyze Characterize Final Product (NMR, IR, MP, HPLC) purify->analyze final Pure 2-amino-3-phenylbutanoic acid analyze->final

Caption: Step-by-step workflow from hydrolysis to final product characterization.

References

  • University of East Anglia. (n.d.). Amino acid analysis. Analytical Techniques in Aquaculture Research. Retrieved from [Link]

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. A Textbook of Organic Chemistry – Volume I. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Shih, H.-C., et al. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Taylor & Francis Online. (2007). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Maldonado-Ortega, U., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Retrieved from [Link]

  • Universidad Autónoma del Estado de Hidalgo. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Chamoin, S. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • Tokyo University of Science. (n.d.). Development of catalytic reactions using organosuperbases. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Organo. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0407588 B1 - PROCESS FOR PRODUCING 2-OXO-3-AROMATIC CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]

  • Universidad Autónoma del Estado de Hidalgo. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI. Retrieved from [Link]

  • Goto, Y. (2025). Organic Chemistry III. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-3-phenylbutanoate

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a β-amino acid ester, Methyl 2-amino-3-phenylbutanoate is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing pharmaceutical research.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and reproducible synthesis of this target molecule.

Synthetic Strategy Overview

The synthesis of Methyl 2-amino-3-phenylbutanoate typically involves a two-stage process: first, the synthesis of the parent β-amino acid, 2-amino-3-phenylbutanoic acid, followed by its esterification. The stereochemical complexity of the target molecule, with two chiral centers at the C2 and C3 positions, requires careful consideration of the synthetic route to control diastereoselectivity.

A common approach to synthesizing the parent amino acid is through methods like the stereoselective Michael reaction or modifications of existing α-amino acids.[2] Once the amino acid is obtained, various esterification methods can be employed to yield the final methyl ester.

Below is a generalized workflow for the synthesis of Methyl 2-amino-3-phenylbutanoate.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-amino-3-phenylbutanoic acid cluster_1 Stage 2: Esterification A Starting Materials (e.g., Styrene derivative, Malonate) B Stereoselective Reaction (e.g., Michael Addition) A->B Reagents & Catalyst C Intermediate Processing (Hydrolysis, Decarboxylation) B->C Work-up D 2-amino-3-phenylbutanoic acid C->D Purification E 2-amino-3-phenylbutanoic acid F Esterification Reaction (e.g., Fischer Esterification) E->F Methanol, Acid Catalyst G Methyl 2-amino-3-phenylbutanoate (Crude) F->G Work-up H Final Product (Purified) G->H Purification

Caption: Generalized workflow for the synthesis of Methyl 2-amino-3-phenylbutanoate.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the synthesis of Methyl 2-amino-3-phenylbutanoate.

Issue 1: Low Yield in the Esterification Step

Q: My Fischer esterification of 2-amino-3-phenylbutanoic acid is resulting in a low yield of the methyl ester. What are the likely causes and how can I improve the conversion?

A: Low yields in Fischer esterification of amino acids are common due to the equilibrium nature of the reaction and the zwitterionic character of the amino acid, which reduces the reactivity of the carboxylic acid group.[3]

Possible Causes & Solutions:

  • Insufficient Acid Catalyst: The reaction requires a strong acid catalyst to protonate the carboxylic acid, making it more electrophilic.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid or gaseous hydrochloric acid dissolved in methanol.[3]

  • Water in the Reaction Mixture: Water is a byproduct of the reaction and its presence will shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water as it is formed, especially for larger-scale reactions.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture for several hours (4-6 hours or even longer) is often necessary.[4]

  • Alternative Esterification Methods: If Fischer esterification continues to give low yields, consider alternative, more robust methods.

Method Reagents Conditions Advantages Disadvantages Reference
Thionyl Chloride Thionyl chloride (SOCl₂), MethanolOften performed at room temperatureHigh yields, mild conditionsGenerates HCl and SO₂, requires careful handling[General knowledge]
Trimethylchlorosilane (TMSCl) TMSCl, MethanolRoom temperatureMild conditions, good to excellent yieldsRequires freshly distilled TMSCl[General knowledge]
Alkyl Hydrosulphate Chlorosulphonic acid, Methanol0-5°C initially, then heatedEfficient for various amino acidsRequires handling of chlorosulphonic acid[5]

Issue 2: Formation of Side Products

Q: I am observing significant side product formation during my synthesis. What are the common side products and how can I minimize them?

A: Side reactions can significantly lower the yield and complicate the purification of your target compound. The nature of the side products depends on the specific synthetic route and reaction conditions.

Common Side Products & Prevention Strategies:

  • N-Alkylation: The amino group can be alkylated by the esterifying agent, especially if using harsher methods.

    • Prevention: Use milder esterification conditions. Protecting the amino group (e.g., as a Boc or Cbz derivative) before esterification and deprotecting it afterward is a common strategy to avoid N-alkylation.

  • Diketopiperazine Formation: At the dipeptide stage, or if there is self-condensation of the amino acid ester, diketopiperazines can form.

    • Prevention: This is more common in peptide synthesis but can occur if the amino acid ester is heated for prolonged periods, especially under basic conditions. Work-up the reaction promptly and avoid excessive heating after the ester is formed.

  • Racemization: The stereocenters at C2 and C3 can be susceptible to epimerization, especially under harsh acidic or basic conditions or at elevated temperatures.

    • Prevention: Employ mild reaction conditions and avoid prolonged exposure to strong acids or bases. Chiral integrity should be monitored throughout the synthesis using appropriate analytical techniques (e.g., chiral HPLC).

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying the final product, Methyl 2-amino-3-phenylbutanoate. What are the recommended purification techniques?

A: The purification strategy will depend on the physical state of your product (solid or oil) and the nature of the impurities.

Recommended Purification Methods:

  • Column Chromatography: This is a versatile method for removing impurities with different polarities.[6]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is often effective.[4]

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for amino acid derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and heptane.

  • Vacuum Distillation: If your product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be used to separate it from non-volatile impurities.[6]

Below is a decision tree to guide your purification strategy.

Purification_Decision_Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes IsLiquid Is the product a liquid? IsSolid->IsLiquid No IsPureSolid Is it pure? Recrystallize->IsPureSolid SolidDone Purified Solid Product IsPureSolid->SolidDone Yes ColumnChrom Perform Column Chromatography IsPureSolid->ColumnChrom No Distill Attempt Vacuum Distillation IsLiquid->Distill Yes IsLiquid->ColumnChrom Impure Oil IsPureLiquid Is it pure? Distill->IsPureLiquid LiquidDone Purified Liquid Product IsPureLiquid->LiquidDone Yes IsPureLiquid->ColumnChrom No Analyze Analyze Fractions for Purity ColumnChrom->Analyze

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during this synthesis? A1: Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and chlorosulphonic acid. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when working with strong acids and bases.

Q2: How can I monitor the progress of the esterification reaction? A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The amino acid starting material is highly polar and will have a low Rf value, while the ester product is less polar and will have a higher Rf value. Disappearance of the starting material spot indicates the reaction is complete.

Q3: What is the best way to store Methyl 2-amino-3-phenylbutanoate? A3: As an ester, the compound may be susceptible to hydrolysis over time, especially in the presence of moisture. It is best to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Q4: Can I use other alcohols for the esterification? A4: Yes, the Fischer esterification and other methods can be adapted for use with other alcohols (e.g., ethanol, propanol) to synthesize the corresponding esters. However, reaction times and temperatures may need to be adjusted. Primary alcohols generally react faster than secondary alcohols.[5]

Experimental Protocol: Fischer Esterification of 2-amino-3-phenylbutanoic acid

This protocol provides a detailed procedure for the esterification of 2-amino-3-phenylbutanoic acid to its methyl ester.

Materials:

  • 2-amino-3-phenylbutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-3-phenylbutanoic acid in anhydrous methanol. A large excess of methanol is typically used to drive the equilibrium.[4]

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-3-phenylbutanoate.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization if the product is a solid.[4]

References

  • New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). [Source Not Available]
  • Synthesis of (S,S)-2-Amino-3-phenylbutyric Acid. (2006). Bulletin of the Chemical Society of Japan.
  • Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically. (2010). RSC Publishing.
  • Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. (2010). Organic & Biomolecular Chemistry (RSC Publishing).
  • Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. (2014).
  • Stereoselective synthesis of β-amino acids. (2006). Taylor & Francis.
  • Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Alleno
  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. (2005).
  • 2-amino-3-phenylbutanoic acid | 2260-12-0. Sigma-Aldrich.
  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. (2007). Taylor & Francis.
  • experimental protocol for methyl 4-amino-3-phenylbutano
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.
  • 80997-87-1 Cas No. | 2-Amino-3-phenylbutanoic acid hydrochloride. Apollo Scientific.
  • PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS. (1998). J-Stage.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2. Benchchem.
  • Reactions of Amino Acids: Esterific
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023).
  • Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride.
  • Purification of the food-borne carcinogens 2-amino-3-methylimidazo. SciSpace.
  • Process for esterification of amino acids and peptides.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Source Not Available]
  • Methyl 3,3-Bis[4-(dimethylamino)

Sources

Optimization

"Methyl 2-amino-3-phenylbutanoate" synthesis side reactions and byproducts

Technical Support Center: Synthesis of Methyl 2-amino-3-phenylbutanoate Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 2-amino-3-phenylbutanoate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-amino-3-phenylbutanoate. As a non-canonical amino acid ester with two adjacent stereocenters, its synthesis presents unique challenges that require careful control of reaction conditions to minimize side reactions and maximize yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 2-amino-3-phenylbutanoate?

The synthesis of β-branched α-amino acids like Methyl 2-amino-3-phenylbutanoate is a well-explored area, driven by their importance in medicinal chemistry.[1] The most prevalent and practical laboratory-scale approach is the diastereoselective reductive amination of a corresponding α-keto ester, namely methyl 2-oxo-3-phenylbutanoate. This method involves the formation of an imine intermediate by reacting the keto ester with an ammonia source, followed by in-situ reduction to the desired amine.[2][3]

Alternative strategies, while less common for this specific target, include modifications of existing amino acids (e.g., via C-H alkylation of phenylalanine derivatives) or enzymatic methods using transaminases, which can offer excellent stereocontrol.[4][5]

Q2: What are the most critical parameters to control during a reductive amination synthesis to minimize byproduct formation?

For the reductive amination of methyl 2-oxo-3-phenylbutanoate, several parameters are critical:

  • pH Control: Imine formation is optimal under weakly acidic conditions (pH ~5-7).[6] If the pH is too low, the amine nucleophile (e.g., ammonia) becomes protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated for nucleophilic attack.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are more reactive towards the protonated iminium ion than the neutral carbonyl group.[6][7] Standard sodium borohydride (NaBH₄) can also be used, but may require a two-step approach where the imine is formed first before the reductant is added.[7]

  • Temperature: The reaction is typically run at or below room temperature to minimize side reactions, including potential racemization and degradation.

  • Stoichiometry: Careful control of the stoichiometry of the amine source and reducing agent is necessary to prevent over-alkylation or incomplete reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of Methyl 2-amino-3-phenylbutanoate.

Problem 1: Low Diastereoselectivity (Formation of multiple product spots on TLC/peaks in LC-MS)

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

A: Cause & Resolution

The formation of multiple diastereomers is a primary challenge in this synthesis due to the creation of the C2 (α-amino) stereocenter adjacent to the existing C3 (β-methyl) stereocenter. The observed ratio is highly dependent on the steric and electronic environment during the reduction of the imine intermediate.

Troubleshooting Workflow: Improving Diastereoselectivity

start Low Diastereoselectivity (e.g., 1:1 d.r.) reductant Change Reducing Agent start->reductant Steric Approach temp Lower Reaction Temperature start->temp Thermodynamic Approach chiral_aux Employ Chiral Auxiliary start->chiral_aux Substrate Control bulkier Use Bulkier Reductant (e.g., L-Selectride) reductant->bulkier less_bulky Use Less Bulky Reductant (e.g., NaBH3CN) reductant->less_bulky kinetic_control Promote Kinetic Control (e.g., -78 °C) temp->kinetic_control evans Evans Asymmetric Alkylation (Alternative Route) chiral_aux->evans result1 Improved d.r. through steric hindrance bulkier->result1 result2 Improved d.r. through thermodynamic control less_bulky->result2 result3 Improved d.r. through lower activation energy path kinetic_control->result3 result4 High d.r. but requires more synthetic steps evans->result4

Caption: Troubleshooting decision tree for low diastereoselectivity.

Detailed Steps:

  • Modify the Reducing Agent: The size of the hydride source can influence the facial selectivity of the attack on the imine.

    • For increased steric hindrance: Try a bulkier reducing agent like L-Selectride® (Lithium tri-sec-butylborohydride). The larger reagent may preferentially attack from the less hindered face of the imine, improving the diastereomeric ratio (d.r.).

    • For reduced steric hindrance: If the substrate itself is very bulky, a smaller reagent like NaBH₃CN might provide better selectivity.[6]

  • Lower the Temperature: Perform the reduction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Lower temperatures can amplify small differences in the activation energies between the two diastereomeric transition states, often leading to improved selectivity.

  • Change the Solvent: The solvent can influence the conformation of the imine intermediate. Screen solvents of varying polarity and coordinating ability (e.g., THF, Dichloromethane, Methanol).

  • Consider a Chiral Auxiliary: For applications requiring very high diastereopurity, consider a different synthetic route that employs a chiral auxiliary, such as an Evans auxiliary, to direct the stereochemistry of a key bond-forming step.[1]

Problem 2: Formation of Diketopiperazine Byproduct

Q: I'm observing a significant byproduct with a mass corresponding to a dimer of my product, minus two molecules of methanol. What is it and how can I prevent it?

A: Cause & Resolution

This byproduct is almost certainly a 3,6-disubstituted-2,5-diketopiperazine (DKP). It forms from the intermolecular condensation of two molecules of the methyl amino ester product.[8][9] This side reaction is especially prevalent under thermal stress or basic conditions, particularly after the product has been isolated and stored, or during workup if the pH becomes basic while the free amine is present.[10]

Mechanism: Diketopiperazine (DKP) Formation

cluster_0 Step 1: Intermolecular Aminolysis cluster_1 Step 2: Intramolecular Cyclization A Molecule 1 (Amino Ester) C Dipeptide Ester Intermediate A->C Amine attacks Ester carbonyl B Molecule 2 (Amino Ester) B->C D DKP Product C->D Amine attacks Ester carbonyl E Methanol (x2)

Caption: Pathway for diketopiperazine (DKP) byproduct formation.

Prevention Protocol:

  • Maintain Acidic Conditions: After the reaction is complete, perform the workup under acidic conditions (pH 2-3). This protonates the product's amino group, forming the hydrochloride salt. The resulting ammonium ion is not nucleophilic and cannot initiate the dimerization reaction.

  • Avoid High Temperatures: Concentrate your product solutions at low temperatures using a rotary evaporator with a water bath temperature below 40 °C. Avoid heating the isolated free-base amino ester for prolonged periods.

  • Immediate Derivatization: If the next step in your synthesis involves protecting the amine (e.g., with a Boc or Cbz group), perform this reaction immediately after workup and isolation of the crude amino ester. Converting the free amine to a non-nucleophilic carbamate or amide will prevent DKP formation.

Problem 3: Difficult Purification of Diastereomers

Q: My product is an oil containing a mixture of diastereomers, and I'm struggling to separate them by standard silica gel chromatography. What are my options?

A: Cause & Resolution

Diastereomers often have very similar polarities, making them difficult to separate on standard achiral stationary phases.[11] While challenging, separation is possible with the right techniques.

Purification Strategy Comparison

MethodPrincipleProsCons
Diastereomeric Salt Crystallization Formation of salts with a chiral acid/base. The resulting diastereomeric salts have different solubilities, allowing for fractional crystallization.[12]Scalable, cost-effective.Trial-and-error to find suitable resolving agent and solvent; can be low-yielding.
Preparative Chiral HPLC Separation based on differential interaction with a chiral stationary phase (CSP).High resolution and purity achievable.Expensive columns and solvents; lower throughput.
Achiral Reverse Phase HPLC Diastereomers can sometimes be separated on high-resolution C18 columns due to small differences in their 3D shape and hydrophobicity.[11]Uses standard equipment.Resolution is often poor; requires significant method development.

Recommended Protocol: Diastereomeric Salt Crystallization

This protocol provides a starting point for separating the (2R,3S)/(2S,3R) and (2S,3S)/(2R,3R) pairs of enantiomers.

  • Select a Resolving Agent: Common choices for resolving amino acids include (R)-(-)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid, or tartaric acid derivatives.

  • Salt Formation:

    • Dissolve the diastereomeric mixture of your methyl ester (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • In a separate flask, dissolve the chiral resolving agent (0.5 eq, assuming you want to crystallize one pair of enantiomers) in the same solvent.

    • Slowly add the resolving agent solution to the amino ester solution while stirring.

  • Crystallization:

    • Allow the solution to stand at room temperature. If no crystals form, slowly cool to 4 °C, then -20 °C. Seeding with a small crystal can be beneficial.

    • If the product "oils out," try a more dilute solution or a different solvent system.[12]

  • Isolation and Liberation:

    • Collect the crystals by filtration. Wash with a small amount of cold solvent.

    • Check the diastereomeric purity of the crystalline salt by NMR or HPLC.

    • To recover the free amino ester, dissolve the salt in water and basify with a mild base (e.g., NaHCO₃ solution) to pH ~8-9.

    • Extract the free amino ester into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer, filter, and concentrate in vacuo at low temperature.

References

  • US3121717A - Preparation of diketopiperazines.
  • WO1996000391A1 - Methods for the synthesis of diketopiperazines.
  • 2,5-Diketopiperazine . Wikipedia. [Link]

  • US4379941A - Resolution of racemic amino acids.
  • SYNTHESIS OF DIKETOPIPERAZINES . Canadian Science Publishing. [Link]

  • 2,6-Diketopiperazines from Amino Acids, from Solution-Phase to Solid-Phase Organic Synthesis . ACS Publications. [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol . The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution . PMC. [Link]

  • Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent . J-Stage. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) . PMC. [Link]

  • 2-Amino-3-methylbutanoic acid . ChemBK. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge . Santai Technologies. [Link]

  • Reductive Amination . Master Organic Chemistry. [Link]

  • Reductive amination . Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . Organic Chemistry Portal. [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines . PMC. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination . Harvard University. [Link]

  • Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides . Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-amino-3-phenylbutanoate Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Methyl 2-amino-3-phenylbutanoate (also known as β -methylphenylalanine methyl ester). As a critical building block in peptide synthesis and prodrug development, this compound p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-amino-3-phenylbutanoate (also known as β -methylphenylalanine methyl ester). As a critical building block in peptide synthesis and prodrug development, this compound presents unique stability challenges due to its sterically hindered β -methyl group, the highly acidic α -proton, and the reactive methyl ester moiety.

As an Application Scientist, I have designed this guide to provide field-proven insights to help you troubleshoot and prevent common degradation pathways such as diketopiperazine (DKP) formation, ester hydrolysis, and epimerization.

Part 1: Quantitative Stability Data

Understanding the kinetic vulnerabilities of your compound is the first step in preventing degradation. The table below summarizes the stability profile of the ester under various standard laboratory conditions.

ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventative Measure
Aqueous Buffer (pH 1.2, 37°C) Highly Stable> 48 hoursStore as the HCl salt in acidic media to protonate the amine[1].
Aqueous Buffer (pH 7.4, 37°C) Ester Hydrolysis~2-3 hoursAvoid prolonged exposure to physiological or basic buffers[1][2].
Free Base (Neat/Organic, 25°C) Diketopiperazine (DKP) Formation< 12 hoursUse immediately after neutralization; maintain at 0°C[3].
Strong Base (e.g., DBU/NaOMe) Epimerization at C2 ( α -carbon)MinutesUse mild bases (e.g., NMM, DIPEA) and strictly control equivalents[4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my methyl 2-amino-3-phenylbutanoate form a white, insoluble precipitate when stored as a free base? Expert Insight: You are observing intermolecular aminolysis leading to the formation of a diketopiperazine (DKP) dimer. When the hydrochloride salt is neutralized to the free base, the unprotonated α -amino group of one molecule attacks the methyl ester carbonyl of another. This forms a dipeptide intermediate that rapidly cyclizes into a highly stable, insoluble 3,6-bis(1-phenylethyl)piperazine-2,5-dione[3]. Causality & Solution: The reaction is driven by the thermodynamic stability of the 6-membered DKP ring. To prevent this, never store the compound as a free base. Always store it as the hydrochloride salt at -20°C. Only liberate the free base in situ immediately prior to your coupling reaction.

Q2: During LC-MS analysis after a basic workup, I see multiple peaks with the exact same mass ( m/z 194.1 [M+H]+). What is happening? Expert Insight: This indicates epimerization at the C2 ( α -carbon) position, resulting in a mixture of diastereomers (e.g., erythro and threo forms). The α -proton of methyl 2-amino-3-phenylbutanoate is rendered unusually acidic due to the electron-withdrawing effects of the adjacent ester and the inductive effect of the β -phenyl ring system. Causality & Solution: Exposure to strong bases (or even prolonged exposure to mild bases like triethylamine) causes deprotonation at C2, forming a planar enolate intermediate. Reprotonation occurs from either face, scrambling the stereocenter[4]. Self-Validating System: Run a chiral HPLC or a high-resolution NMR; if the diastereomeric ratio deviates from your starting material, lower the basicity of your workup (use saturated NaHCO3​ instead of NaOH ) and keep temperatures strictly at 0°C.

Q3: My compound is disappearing in pH 7.4 buffer, but no DKP precipitate is forming. Where is it going? Expert Insight: The methyl ester is undergoing base-catalyzed hydrolysis to form the zwitterionic free amino acid ( β -methylphenylalanine) and methanol. Amino acid methyl esters are highly stable at acidic pH (e.g., pH 1.2) but are notoriously labile at neutral to basic pH[1][2]. Causality & Solution: At pH 7.4, hydroxide ions (or buffer nucleophiles) attack the ester carbonyl. The resulting zwitterion is highly water-soluble, which is why you do not see a precipitate. If you need to perform assays at physiological pH, you must account for this rapid hydrolysis, which often exhibits first-order kinetics with a t1/2​ of 2-3 hours[1].

Part 3: Experimental Protocols

Protocol 1: Controlled Liberation of Free Base (Minimizing DKP and Epimerization)

Trustworthiness Principle: This protocol utilizes a biphasic system at low temperature to immediately partition the reactive free base into the organic layer, minimizing its concentration in the aqueous basic layer and preventing self-condensation.

  • Preparation: Suspend 1.0 eq of Methyl 2-amino-3-phenylbutanoate HCl salt in a 1:1 mixture of Dichloromethane (DCM) and distilled water (10 mL/mmol). Cool the biphasic mixture to 0°C in an ice bath.

  • Neutralization: Slowly add 1.1 eq of cold saturated aqueous NaHCO3​ dropwise under vigorous stirring. Causality: NaHCO3​ is a mild base (pH ~8.3), sufficient to deprotonate the HCl salt but weak enough to suppress α -proton abstraction (epimerization).

  • Extraction: Stir for exactly 5 minutes. Transfer to a pre-chilled separatory funnel and immediately separate the organic (DCM) layer. Extract the aqueous layer once more with cold DCM.

  • Drying & Application: Dry the combined organic layers over anhydrous Na2​SO4​ (do not use basic drying agents like K2​CO3​ ). Filter and use the solution immediately in the next synthetic step. Do not concentrate to dryness, as the neat free base will rapidly dimerize to DKP[3].

Protocol 2: LC-MS Monitoring of Ester Hydrolysis

Trustworthiness Principle: Acidic mobile phases quench hydrolysis immediately, providing a true snapshot of the reaction mixture at the exact time of sampling.

  • Sampling: Withdraw a 10 μL aliquot from the pH 7.4 reaction buffer at specified time points (e.g., 0, 30, 60, 120 mins).

  • Quenching: Immediately inject the aliquot into 90 μL of quenching solution (Acetonitrile containing 0.1% Formic Acid). Causality: The low pH (pH ~2.5) protonates the amine, repelling nucleophilic attack and completely halting ester hydrolysis[1].

  • Analysis: Analyze via LC-MS using a C18 column. The intact ester will elute later (more hydrophobic) with m/z 194.1 [M+H]+, while the hydrolyzed free acid will elute earlier (more polar) with m/z 180.1 [M+H]+.

Part 4: Visualizations

DegradationPathways A Methyl 2-amino-3-phenylbutanoate (HCl Salt) B Free Base (Reactive Intermediate) A->B Neutralization (pH > 7) C Diketopiperazine (DKP) (Insoluble Dimer) B->C Intermolecular Aminolysis D Beta-methylphenylalanine (Hydrolyzed Free Acid) B->D Aqueous Hydrolysis E Epimerized Ester (Diastereomeric Mixture) B->E Base-Catalyzed Deprotonation

Degradation pathways of Methyl 2-amino-3-phenylbutanoate highlighting DKP formation and hydrolysis.

Workflow S1 Weigh HCl Salt (Keep at 4°C) S2 Dissolve in DCM/Water (Biphasic, 0°C) S1->S2 S3 Mild Neutralization (Sat. NaHCO3) S2->S3 S4 Rapid Extraction & Phase Separation S3->S4 S5 Immediate Use (Prevent DKP) S4->S5

Biphasic free base liberation workflow designed to minimize DKP formation and epimerization.

References

  • [3] 1 Protection Reactions - Wiley-VCH. wiley-vch.de. 3

  • [2] Constitutional adaptation to pKa modulation by remote ester hydrolysis - PMC. nih.gov. 2

  • [1] Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen. ijpsonline.com. 1

  • [4] Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds and Parallel Screening against GPCR Targets. acs.org. 4

Sources

Optimization

Technical Support Center: Scaling Up the Production of Methyl 2-amino-3-phenylbutanoate

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable non-proteinogenic amino acid ester. Non-proteinogenic amino acids are crucial building blocks in the development of advanced pharmaceuticals and agrochemicals due to their potential to enhance the efficacy and stability of bioactive molecules.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the successful and efficient scale-up of your synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Methyl 2-amino-3-phenylbutanoate, providing potential causes and actionable solutions.

Problem 1: Low Yield of 4-amino-3-phenylbutanoic acid (Precursor)

Potential Causes:

  • Incomplete Condensation Reaction: The initial condensation of benzaldehyde and a suitable partner (e.g., ethyl acetoacetate or nitromethane) may not have gone to completion.[3]

  • Side Reactions: Competing reactions, such as self-condensation of the starting materials, can reduce the yield of the desired intermediate.

  • Inefficient Hydrogenation: In routes involving a nitro intermediate, the reduction to the amine may be incomplete.[3]

  • Loss During Work-up: The amino acid precursor can be partially soluble in aqueous layers, leading to loss during extraction.[4]

Solutions:

  • Optimize Condensation Conditions:

    • Catalyst: Ensure the appropriate catalyst (e.g., piperidine) is used in the correct stoichiometric amount.[3]

    • Temperature: Maintain the recommended reaction temperature to favor the desired condensation pathway.[3]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure it has reached completion.[3]

  • Control Hydrogenation:

    • Catalyst Activity: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.[3]

    • Hydrogen Pressure: Ensure the reactor is pressurized to the recommended level with hydrogen gas.[3]

    • Temperature and Time: Maintain the specified temperature and reaction time to ensure complete reduction.[3]

  • Improve Work-up Procedure:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility before filtration.

    • Solvent Selection: Use an appropriate organic solvent for extraction that has a low solubility for the amino acid, thereby maximizing its precipitation.

Problem 2: Incomplete Esterification of 4-amino-3-phenylbutanoic acid

Potential Causes:

  • Water Contamination: The presence of water in the reaction mixture can hydrolyze the ester product or prevent the reaction from going to completion.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid or thionyl chloride) will result in a slow or incomplete reaction.[3][5]

  • Equilibrium Limitations: Fischer esterification is an equilibrium-driven process. Without removing the water produced, the reaction will not proceed to completion.[6]

Solutions:

  • Ensure Anhydrous Conditions:

    • Dry Methanol: Use anhydrous methanol for the reaction.[7]

    • Dry Glassware: Thoroughly dry all glassware before use.

  • Optimize Catalyst Loading:

    • Catalyst Choice: Thionyl chloride or trimethylchlorosilane (TMSCl) can be effective alternatives to sulfuric acid, as they react with any trace water and drive the reaction forward.[5][7]

    • Stoichiometry: Use the recommended stoichiometric amount of the chosen catalyst.[3]

  • Shift the Equilibrium:

    • Excess Methanol: Use a large excess of methanol to act as both a solvent and a reagent, driving the equilibrium towards the product.[3][6]

    • Water Removal: For larger scale reactions, consider methods for continuous water removal, such as a Dean-Stark apparatus, if compatible with the reaction conditions. A simpler approach is to add the alcohol as a liquid or gas while distilling off alcohol from the reaction mixture.[6]

Problem 3: Formation of Impurities During Synthesis

Potential Causes:

  • Dialkylation: In reductive amination routes, the primary amine product can sometimes react further with the aldehyde starting material, leading to the formation of a secondary amine impurity.[8]

  • Over-alkylation of the Amine: During N-alkylation steps, if applicable to a specific synthetic route, multiple alkyl groups can be added to the nitrogen atom.[9][10]

  • Racemization: The stereochemical integrity of the chiral centers can be compromised under harsh reaction conditions (e.g., high temperatures or strong acidic/basic conditions).[5]

Solutions:

  • Control Reductive Amination:

    • Stepwise Procedure: Consider a stepwise approach where the imine is pre-formed before the addition of the reducing agent.[8][11]

    • Amine Stoichiometry: Using a slight excess of the primary amine can sometimes suppress dialkylation.[8]

  • Optimize N-Alkylation:

    • Protecting Groups: Utilize appropriate protecting groups for the amino function to prevent over-alkylation.

    • Mild Reagents: Employ milder alkylating agents and reaction conditions.

  • Maintain Stereochemical Purity:

    • Mild Conditions: Whenever possible, use mild reaction conditions to avoid racemization.[5]

    • Chiral Analysis: Regularly monitor the enantiomeric or diastereomeric purity of the product using chiral HPLC.[12]

Problem 4: Difficulty in Purification of the Final Product

Potential Causes:

  • Co-crystallization of Impurities: Impurities with similar solubility profiles to the desired product can co-crystallize, making them difficult to remove by simple recrystallization.

  • Oily Product: The final ester may be an oil, making crystallization challenging.

  • Product Lost in Aqueous Phase During Workup: Amino acid esters can have some water solubility, leading to losses during extractions.[4]

Solutions:

  • Optimize Crystallization:

    • Solvent Screening: Experiment with different solvent systems (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and heptane) to find one that effectively separates the product from impurities.[3]

    • Controlled Cooling: Cool the crystallization mixture slowly to promote the formation of pure crystals.[3]

  • Alternative Purification Methods:

    • Column Chromatography: For difficult separations, column chromatography on silica gel can be an effective purification method.[7]

    • Distillation: If the product is a thermally stable oil, Kugelrohr distillation under high vacuum can be used for purification.[13]

  • Improve Extraction Efficiency:

    • pH Adjustment: Ensure the aqueous layer is basic during extraction to deprotonate the amine and increase its solubility in the organic phase.

    • Salting Out: Add a saturated brine solution during the work-up to decrease the solubility of the product in the aqueous layer.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing Methyl 2-amino-3-phenylbutanoate?

A1: Two primary pathways are commonly employed for the synthesis of the precursor, 4-amino-3-phenylbutanoic acid.[3]

  • Route A (Multi-step): This classical approach involves the condensation of benzaldehyde and ethyl acetoacetate, followed by several subsequent steps. It is well-documented and suitable for industrial production.[3]

  • Route B (One-pot): A more streamlined method starting from benzaldehyde and nitromethane. This route can potentially reduce reaction time and resource utilization.[3] Following the synthesis of the amino acid, a Fischer esterification is typically used to produce the final methyl ester.[3][7]

Q2: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity. Chiral HPLC is essential for determining the enantiomeric excess if a stereoselective synthesis is performed.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and intermediates, and to identify any byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product's identity.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3:

  • Reagent Handling: Many of the reagents used, such as thionyl chloride, strong acids, and bromine, are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Hydrogenation: When performing catalytic hydrogenation, use a properly rated reactor and follow all safety protocols for handling flammable hydrogen gas.[3]

  • Exothermic Reactions: Some steps, such as the addition of strong acids or quenching of reactive intermediates, can be exothermic. Add reagents slowly and with adequate cooling to control the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Q4: How can I improve the diastereoselectivity of the reaction?

A4: Achieving high diastereoselectivity is a common challenge in the synthesis of β-branched amino acids.[16][17]

  • Biocatalysis: The use of enzymes, such as aminotransferases, can facilitate highly diastereoselective and enantioselective transamination of α-ketoacid precursors. This approach often proceeds via a dynamic kinetic resolution.[16][17]

  • Chiral Auxiliaries: Employing chiral auxiliaries in either polar or radical-based reactions can help control the stereochemistry at the newly formed stereocenters.[16]

  • Metal Catalysis: Recent advances in C-H functionalization using rare transition metal catalysts with designer ligands have shown promise in the direct arylation or alkylation of the β-carbon, though this can sometimes suffer from suboptimal diastereoselectivity.[16]

Q5: What are the recommended storage conditions for Methyl 2-amino-3-phenylbutanoate?

III. Experimental Protocols

Protocol 1: Synthesis of 4-amino-3-phenylbutanoic acid via Reductive Amination (Illustrative)

This protocol is a generalized representation of a reductive amination approach. Specific quantities and conditions should be optimized for your specific needs.

  • Imine Formation: In a round-bottom flask, dissolve the appropriate keto-acid precursor in a suitable solvent (e.g., methanol). Add an equimolar amount of an ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in portions.[20]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a dilute acid (e.g., 1M HCl). Adjust the pH to the isoelectric point of the amino acid to induce precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification of 4-amino-3-phenylbutanoic acid

This protocol is adapted from general procedures for the esterification of amino acids.[3][5]

  • Reaction Setup: Suspend 4-amino-3-phenylbutanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.[3]

  • Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add trimethylchlorosilane (TMSCl) (2 equivalents) or another suitable acid catalyst like thionyl chloride or sulfuric acid.[3][5]

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.[5]

  • Work-up: Upon completion, remove the excess methanol under reduced pressure using a rotary evaporator.[3]

  • Purification:

    • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[3]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[3]

    • Crystallization: Purify the crude ester by crystallization from a suitable solvent system.[3]

IV. Data Presentation

Table 1: Comparison of Esterification Catalysts

CatalystTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Catalytic amount, reflux in methanol[3]Inexpensive, readily available.Harsh conditions, potential for side reactions.
Thionyl Chloride (SOCl₂) Stoichiometric amount, low temperature to RT in methanol[7]Reacts with water, drives equilibrium.Corrosive, produces HCl and SO₂ gas.
Trimethylchlorosilane (TMSCl) Stoichiometric amount, room temperature in methanol[5]Mild conditions, good yields.[5]Moisture sensitive, produces HCl.

V. Visual Workflows

Workflow 1: General Synthesis and Esterification

G cluster_0 Precursor Synthesis cluster_1 Esterification & Purification Start Benzaldehyde + Reagent Condensation Condensation/Reaction Start->Condensation Intermediate Key Intermediate (e.g., Nitro-compound) Condensation->Intermediate Reduction Reduction Intermediate->Reduction AminoAcid 4-amino-3-phenylbutanoic acid Reduction->AminoAcid Esterification Fischer Esterification (Methanol, Acid Catalyst) AminoAcid->Esterification Esterification Workup Aqueous Work-up & Extraction Esterification->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification FinalProduct Methyl 2-amino-3-phenylbutanoate Purification->FinalProduct

Caption: General workflow for the synthesis of Methyl 2-amino-3-phenylbutanoate.

Workflow 2: Troubleshooting Low Esterification Yield

G Start Low Esterification Yield Cause1 Water Present? Start->Cause1 Cause2 Insufficient Catalyst? Start->Cause2 Cause3 Equilibrium Issue? Start->Cause3 Solution1 Use Anhydrous Reagents & Dry Glassware Cause1->Solution1 Yes Solution2 Increase Catalyst Loading or Change Catalyst (e.g., TMSCl) Cause2->Solution2 Yes Solution3 Use Excess Methanol &/or Remove Water Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in the esterification step.

VI. References

  • Blake, J. F. et al. Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. J. Med. Chem. 55, 8110−8127 (2012). [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • Biotechnological production of amino acids and derivatives. Bio Innovation Linkage. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC. [Link]

  • Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Yasmin Trading. [Link]

  • Troubleshooting Guide. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase? ResearchGate. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Synthesis of methyl 2-cyano-3-phenylbutyrate. PrepChem.com. [Link]

  • A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Taylor & Francis Online. [Link]

  • Non-Protein Amino Acids: 7 Astonishing Benefits. LinkedIn. [Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Method for preparing amino acid esters. Google Patents.

  • Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. [Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]

  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents.

  • Preparation method of trimebutine. Google Patents.

  • Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Ac. AOAC INTERNATIONAL. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing synthetic routes for "Methyl 2-amino-3-phenylbutanoate"

As a Senior Application Scientist, selecting the optimal synthetic route for nonproteinogenic amino acids and their derivatives is critical for downstream applications in peptidomimetics and drug discovery. Methyl 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for nonproteinogenic amino acids and their derivatives is critical for downstream applications in peptidomimetics and drug discovery. Methyl 2-amino-3-phenylbutanoate (the methyl ester of β -methylphenylalanine) is a highly sought-after building block, notably serving as a core structural motif in potent glycopeptide antibiotics like mannopeptimycin[1].

Because the β -methyl group introduces a second chiral center, synthesizing this molecule requires strict stereocontrol. This guide objectively compares the two most robust methodologies for synthesizing this compound: the Stereodivergent Chemical Route (via epoxide ring-opening) and the Biocatalytic Route (via enzymatic methylation and transamination), providing actionable, self-validating protocols for each.

Mechanistic Pathways: The "Why" Behind the Synthesis

Route A: Stereodivergent Epoxide Ring-Opening (Chemical)

The chemical approach relies on the predictable stereochemistry of epoxides. Starting from enantiomerically pure (2S,3S)-2,3-epoxy-3-phenyl-1-propanol, the critical step involves a regioselective ring-opening using a Gilman-type cuprate ( Me2​CuCNLi2​ )[2].

  • The Causality of Stereocontrol: The cuprate nucleophile attacks the less sterically hindered β -position. Because this is an SN​2 -like displacement, it proceeds with strict anti-periplanar geometry, perfectly establishing the β -methyl stereocenter. Subsequent azidation of the α -hydroxyl group intentionally inverts the α -center to yield the correct syn/anti diastereomer before final esterification[2].

EpoxideRoute SM 2,3-Epoxy-3-phenyl-1-propanol Ox 1. Oxidation (RuCl3/NaIO4) SM->Ox RO 2. Ring Opening (Me2CuCNLi2) Ox->RO Az 3. Mesylation & NaN3 RO->Az Red 4. Reduction (H2/Pd-C) Az->Red Est 5. Esterification (MeOH/HCl) Red->Est Prod Methyl 2-amino-3-phenylbutanoate Est->Prod

Caption: Chemical synthesis of Methyl 2-amino-3-phenylbutanoate via epoxide ring-opening.

Route B: SAM-Dependent Biocatalysis (Enzymatic)

Nature synthesizes the β -methylphenylalanine core using two highly specialized enzymes: MppJ (an S-adenosyl methionine-dependent methyltransferase) and TyrB (an aromatic amino acid aminotransferase)[1].

  • The Causality of Stereocontrol: MppJ specifically recognizes phenylpyruvic acid and transfers a methyl group from SAM to the benzylic position. The enzyme's active site physically constrains the substrate, ensuring exclusive formation of the (3S)-enantiomer. TyrB then utilizes L-glutamate to stereoselectively install the α -amino group. This eliminates the need for toxic heavy metals and chiral auxiliaries[1].

BiocatalyticRoute Ppy Phenylpyruvic Acid MppJ MppJ Methyltransferase (+ SAM) Ppy->MppJ Methylation Int β-Methylphenylpyruvic Acid MppJ->Int TyrB TyrB Aminotransferase (+ L-Glutamate) Int->TyrB Transamination AA (2S,3S)-β-Methylphenylalanine TyrB->AA ChemEst Chemical Esterification (MeOH, SOCl2) AA->ChemEst Prod Methyl 2-amino-3-phenylbutanoate ChemEst->Prod

Caption: Biocatalytic pathway utilizing MppJ and TyrB followed by chemical esterification.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Chemical Synthesis via Epoxide[2]
  • Oxidation: Treat (2S,3S)-2,3-epoxy-3-phenyl-1-propanol with RuCl3​ and NaIO4​ in a biphasic solvent system ( CCl4​/CH3​CN/H2​O ) to yield the epoxy acid.

  • Cuprate Ring Opening: Cool a solution of Me2​CuCNLi2​ in THF to -78°C. Slowly add the epoxy acid. Stir for 2 hours, then quench with saturated NH4​Cl .

    • Validation Check: Perform 1H -NMR on the crude extract. Confirm the disappearance of the epoxide protons (approx. 2.8–3.2 ppm) and the emergence of a new β -methyl doublet at ~1.3 ppm.

  • Azidation: Treat the resulting hydroxy acid with methanesulfonyl chloride ( MsCl ) and triethylamine in DCM to activate the α -hydroxyl. Displace the mesylate by refluxing with NaN3​ in DMF.

  • Reduction: Dissolve the azide intermediate in methanol. Add 10% Pd/C and stir under an H2​ atmosphere (1 atm) for 4 hours to yield the free amino acid.

  • Esterification: Suspend the crude amino acid in anhydrous methanol. Dropwise add thionyl chloride ( SOCl2​ ) at 0°C. Reflux for 6 hours to yield Methyl 2-amino-3-phenylbutanoate hydrochloride[3].

    • Validation Check: LC-MS analysis must show the [M+H]+ ion at m/z 194.1. Chiral HPLC (e.g., Chiralcel OD) should confirm ≥99% enantiomeric excess (ee).

Protocol B: Biocatalytic Synthesis & Esterification[1]
  • Enzymatic Methylation: In a 50 mM Tris-HCl buffer (pH 7.5), combine 5 mM phenylpyruvic acid, 6 mM SAM, and 10 μ M purified MppJ enzyme. Incubate at 30°C for 12 hours.

    • Validation Check: Monitor the reaction via UV-HPLC at 260 nm. The depletion of SAM and the stoichiometric formation of S-adenosylhomocysteine (SAH) validates methyltransferase activity.

  • Enzymatic Transamination: To the same reaction vessel, add 10 mM L-glutamate, 0.1 mM pyridoxal 5'-phosphate (PLP), and 15 μ M TyrB enzyme. Incubate for an additional 12 hours.

    • Validation Check: Spot the reaction mixture on a TLC plate and stain with ninhydrin. A deep purple spot confirms the successful installation of the primary amine.

  • Isolation: Terminate the reaction by heating to 95°C for 5 minutes to denature proteins. Centrifuge, and purify the supernatant via cation-exchange chromatography (Dowex 50WX8) to isolate (2S,3S)- β -methylphenylalanine.

  • Esterification: Subject the isolated zwitterion to the same Fischer esterification described in Protocol A (Step 5) to generate the final methyl ester[3].

Quantitative Data & Comparative Analysis

When selecting a route, researchers must balance yield, scalability, and environmental impact. An alternative historical method—chiral auxiliary enolate alkylation followed by semi-preparative HPLC resolution[4]—is included below for baseline comparison.

Performance MetricRoute A: Epoxide Ring-Opening[2]Route B: Biocatalytic (MppJ/TyrB)[1]Route C: HPLC Resolution[4]
Overall Yield ~26% (Over 5 steps)~65% (Enzymatic) + 90% (Esterification)~35% (Post-resolution)
Enantiomeric Excess ≥99% >99% >99%
Scalability Moderate (Requires cryogenic -78°C)High (Ambient temp, aqueous)Low (Bottleneck at HPLC step)
Reagent Profile Toxic heavy metals ( Ru,Cu ), AzidesRenewable enzymes, SAM, PLPExpensive chiral auxiliaries
Green Chemistry Poor (High solvent waste)Excellent (Aqueous buffer)Poor (Massive solvent volumes)

Strategic Recommendations

  • For Milligram-to-Gram Scale Medicinal Chemistry: Route A (Chemical) is recommended. While it requires cryogenic conditions and handles hazardous azides, it allows for stereodivergent synthesis. By simply altering the starting epoxide enantiomer or the azidation conditions, researchers can intentionally synthesize all four possible diastereomers (syn/anti, R/S) for structure-activity relationship (SAR) studies[2].

  • For Process Chemistry & Scale-Up: Route B (Biocatalytic) is vastly superior. The MppJ/TyrB cascade operates in a single pot under ambient conditions, boasting a higher overall yield and an exceptional green chemistry profile[1]. The primary hurdle is the cost of the SAM cofactor, which can be mitigated by engineering a SAM-regeneration system into the workflow.

  • Avoid: Route C (HPLC resolution)[4] should be phased out of modern workflows due to the severe throughput limitations and solvent waste associated with semi-preparative chromatography of racemic mixtures.

References

  • [1] In vitro characterization of enzymes involved in the synthesis of nonproteinogenic residue (2S,3S)-beta-methylphenylalanine in glycopeptide antibiotic mannopeptimycin. ChemBioChem. URL:[Link]

  • [4] An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine. Resolution of each racemic pair by semipreparative HPLC. ResearchGate. URL:[Link]

  • [3] Methyl 2-amino-3-phenylbutanoate hydrochloride (C11H15NO2). PubChemLite. URL:[Link]

  • [2] A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Comparative

Methyl 4-amino-3-phenylbutanoate vs. Methyl 2-amino-3-phenylbutanoate: A Phenibut Prodrug Comparative Guide

Executive Summary & Nomenclature Clarification In neuropsychopharmacology, the development of prodrugs is a standard strategy to enhance the bioavailability and blood-brain barrier (BBB) penetration of highly polar molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In neuropsychopharmacology, the development of prodrugs is a standard strategy to enhance the bioavailability and blood-brain barrier (BBB) penetration of highly polar molecules. Phenibut (4-amino-3-phenylbutanoic acid) is a widely studied γ -aminobutyric acid (GABA) analogue that acts as a GABA-B receptor agonist and a voltage-dependent calcium channel (VDCC) modulator[1][2].

When evaluating potential ester prodrugs of phenibut, a critical nomenclature discrepancy frequently arises in early-stage research: the conflation of Methyl 4-amino-3-phenylbutanoate (the true phenibut prodrug)[3] with Methyl 2-amino-3-phenylbutanoate (an α -amino acid derivative)[4].

As an application scientist, it is imperative to establish structural causality: Methyl 2-amino-3-phenylbutanoate cannot act as a phenibut prodrug. A prodrug must undergo enzymatic cleavage to yield the active parent molecule. Hydrolysis of the 2-amino variant yields β -methylphenylalanine, which lacks the γ -amino topology required for GABA-B receptor binding. This guide objectively compares the true 4-amino prodrug against the misidentified 2-amino variant and the parent phenibut, providing experimental frameworks to validate prodrug efficacy.

Structural Causality & Prodrug Mechanics

The pharmacological efficacy of phenibut relies entirely on its structural homology to GABA, featuring an amino group at the γ -position (C4) relative to the carboxylic acid[2].

Esterification of phenibut’s carboxylic acid to form Methyl 4-amino-3-phenylbutanoate masks the polar hydroxyl group, significantly increasing the molecule's lipophilicity[1]. This structural modification allows the molecule to rapidly cross the lipophilic endothelial cells of the BBB. Once inside the central nervous system (CNS), ubiquitous esterases cleave the methyl ester, unmasking the carboxylic acid and releasing active phenibut.

Conversely, Methyl 2-amino-3-phenylbutanoate places the amino group on the α -carbon (C2). While esterases will successfully hydrolyze this molecule, the resulting metabolite is structurally incompatible with GABAergic targets.

G cluster_0 True Phenibut Prodrug Pathway cluster_1 Alpha-Amino Acid Pathway M4 Methyl 4-amino-3-phenylbutanoate (True Prodrug) E1 Esterases (In Vivo) M4->E1 P1 Phenibut (Active GABA-B Agonist) E1->P1 M2 Methyl 2-amino-3-phenylbutanoate (Misidentified Compound) E2 Esterases (In Vivo) M2->E2 P2 2-amino-3-phenylbutanoic acid (Inactive at GABA-B) E2->P2

Caption: Metabolic hydrolysis pathways contrasting the true phenibut prodrug with the alpha-amino variant.

Comparative Pharmacodynamics & Pharmacokinetics

To objectively compare these compounds, we must evaluate their predicted physicochemical properties and receptor affinities. The data summarized below highlights why the 4-amino ester is a viable candidate for drug development, whereas the 2-amino ester is not applicable for GABAergic modulation.

Table 1: Physicochemical & Pharmacological Comparison

PropertyPhenibut[2]Methyl 4-amino-3-phenylbutanoate[1]Methyl 2-amino-3-phenylbutanoate[4]
CAS Number 1078-21-384872-79-72155852-09-6
Molecular Weight 179.22 g/mol 193.24 g/mol 193.24 g/mol
Primary Target GABA-B, VDCCNone (Requires Hydrolysis)Unknown / None
Predicted BBB Permeability Moderate (Zwitterionic)High (Lipophilic Ester)High (Lipophilic Ester)
In Vivo Hydrolysis Product N/A (Active Parent)Phenibut (Active)2-amino-3-phenylbutanoic acid (Inactive)
Therapeutic Utility Anxiolytic, NootropicEnhanced-Delivery ProdrugChemical Intermediate

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the prodrug hypothesis and rule out the 2-amino variant, researchers must utilize a self-validating experimental system. A robust protocol must account for spontaneous chemical hydrolysis versus enzymatic cleavage.

Protocol 1: In Vitro Esterase Hydrolysis Assay (LC-MS/MS)

Purpose: To prove that the ester remains intact long enough to cross the BBB, but rapidly hydrolyzes into the active moiety upon exposure to CNS esterases.

  • Preparation of Matrices: Prepare fresh human plasma and rat brain homogenate (20% w/v in PBS, pH 7.4).

  • Internal Control Establishment (Self-Validation): Heat-inactivate a portion of both matrices at 80°C for 30 minutes. Causality check: If degradation occurs in the active matrix but not the heat-inactivated control, enzymatic prodrug conversion is definitively established over spontaneous chemical instability.

  • Incubation: Spike Methyl 4-amino-3-phenylbutanoate and Methyl 2-amino-3-phenylbutanoate into separate active and heat-inactivated matrices at a final concentration of 10 µM. Incubate at 37°C.

  • Aliquot Extraction: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Phenibut-d5). Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for the esters (m/z 194 134) and their respective acid metabolites (m/z 180 120).

W S1 1. Compound Incubation (Active vs. Heat-Inactivated Matrices) S2 2. Aliquot Extraction (Time points: 0 to 120 min) S1->S2 S3 3. Protein Precipitation (Cold Acetonitrile Quench) S2->S3 S4 4. LC-MS/MS Analysis (Quantify Ester vs. Acid Metabolite) S3->S4 S5 5. Pharmacokinetic Modeling (Calculate Half-life & Conversion Rate) S4->S5

Caption: Step-by-step experimental workflow for in vitro esterase hydrolysis and LC-MS/MS quantification.

Protocol 2: GABA-B Receptor Radioligand Binding Assay

Purpose: To confirm that the hydrolysis products exhibit the expected pharmacological activity.

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex.

  • Radioligand Incubation: Incubate membranes with[³H]-Baclofen (a selective GABA-B agonist) in the presence of varying concentrations (10⁻⁹ to 10⁻³ M) of the post-hydrolysis metabolites (Phenibut vs. 2-amino-3-phenylbutanoic acid).

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Expected outcome: The 4-amino hydrolysis product (Phenibut) will displace [³H]-Baclofen, while the 2-amino hydrolysis product will show no binding affinity.

Conclusion

The comparative analysis unequivocally demonstrates that Methyl 4-amino-3-phenylbutanoate is the structurally correct and pharmacologically viable prodrug for phenibut[1]. It leverages esterase-mediated hydrolysis to deliver the active γ -amino acid to GABA-B receptors. Conversely, Methyl 2-amino-3-phenylbutanoate [4] is an α -amino acid derivative that, despite sharing a similar molecular weight and lipophilic profile, hydrolyzes into a biologically inactive metabolite in the context of GABAergic signaling. Researchers must rigorously verify chemical nomenclature and regiochemistry prior to initiating in vivo pharmacokinetic studies.

Sources

Validation

Spectroscopic analysis of "Methyl 2-amino-3-phenylbutanoate" for structure confirmation

As a Senior Application Scientist navigating the complexities of peptide drug discovery, I frequently encounter a critical analytical bottleneck: the definitive structural confirmation of unnatural, heavily substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of peptide drug discovery, I frequently encounter a critical analytical bottleneck: the definitive structural confirmation of unnatural, heavily substituted amino acids.

When synthesizing or sourcing Methyl 2-amino-3-phenylbutanoate (a β -methylphenylalanine derivative), confirming basic connectivity is insufficient. Because this compound possesses two adjacent chiral centers (C2 and C3), it exists as four possible stereoisomers forming two diastereomeric pairs (erythro/syn and threo/anti). Relying on legacy analytical workflows often leads to mischaracterization, downstream synthetic failures, and regulatory pushback.

In this guide, I will objectively compare the traditional spectroscopic approach against an advanced multi-modal workflow. By examining the causality behind these techniques and implementing self-validating protocols, we can establish a robust framework for structural confirmation that aligns with stringent regulatory standards.

The Analytical Challenge: Connectivity vs. Stereochemistry

Regulatory bodies require unambiguous proof of molecular identity, purity, and stereochemistry for drug substances. According to , analytical procedures must comprehensively define the molecular structure, including isomeric purity.

For Methyl 2-amino-3-phenylbutanoate, the primary challenge is not identifying the functional groups (ester, amine, phenyl ring), but rather resolving the spatial relationship between the α -amine and the β -methyl group.

Workflow Comparison: Traditional vs. Advanced

Workflow cluster_trad Traditional Workflow cluster_adv Advanced Multi-Modal Workflow Start Methyl 2-amino-3-phenylbutanoate Structural Confirmation T_NMR 1D 1H/13C NMR Start->T_NMR T_IR FT-IR Spectroscopy Start->T_IR T_MS Nominal Mass GC-MS Start->T_MS A_NMR 2D NMR (COSY, HSQC, NOESY) Start->A_NMR A_MS HR-LC-MS/MS Start->A_MS T_Result Basic Connectivity (Diastereomer Ambiguity) T_NMR->T_Result T_IR->T_Result T_MS->T_Result A_Result Absolute Stereochemistry & Exact Mass Confirmation A_NMR->A_Result A_MS->A_Result

Comparison of traditional vs. advanced spectroscopic workflows for structural confirmation.

Table 1: Performance Comparison of Analytical Workflows

Analytical FeatureTraditional Workflow (1D NMR, IR, GC-MS)Advanced Workflow (2D NMR, HR-LC-MS/MS)Impact on Drug Development
Mass Accuracy Nominal mass only (± 0.5 Da). Cannot rule out isobaric impurities.Sub-ppm accuracy (± 0.0005 Da). Confirms exact elemental formula ( C11​H15​NO2​ ).Prevents progression of structurally flawed intermediates.
Stereochemical Resolution Poor. 1D 1 H signals overlap; J -couplings are often ambiguous.High. NOESY and precise 13 C shifts resolve diastereomers definitively.Ensures correct spatial orientation for target receptor binding.
Functional Group ID Excellent (FT-IR clearly shows C=O and NH 2​ stretches).Redundant but confirmed via exact mass fragmentation (MS/MS).Validates successful esterification of the amino acid.

Mechanistic Causality: The γ -Gauche Effect in NMR

Why do we mandate high-field 13 C and HSQC NMR for this specific compound? The causality lies in a phenomenon known as the γ -gauche effect .

As established by, the 13 C chemical shift of the β -methyl group is highly dependent on the side-chain stereochemistry. In the (2S,3R) or (2R,3S) threo isomers, steric compression between the γ -substituent (the methyl group) and the α -amine alters the local electron density. This shielding effect drives the 13 C signal upfield by approximately 3 ppm compared to the erythro isomers.

Without 2D HSQC to definitively link the β -methyl protons to their corresponding 13 C carbon, this critical diagnostic marker is easily lost in the baseline noise of a standard 1D spectrum.

Stereochem Compound β-Methylphenylalanine Derivative (Diastereomeric Mixture) Isomer1 (2S,3S) / (2R,3R) Isomers (erythro) Compound->Isomer1 Isomer2 (2S,3R) / (2R,3S) Isomers (threo) Compound->Isomer2 Shift1 β-CH3 13C Shift: ~18-20 ppm (Downfield) Isomer1->Shift1 Shift2 β-CH3 13C Shift: ~15-17 ppm (Upfield by ~3 ppm) Isomer2->Shift2 Mech γ-Gauche Substituent Effect (Steric Compression) Shift1->Mech Shift2->Mech

Logical relationship between stereochemistry, the γ-gauche effect, and 13C NMR chemical shifts.

Self-Validating Experimental Protocols

To ensure data trustworthiness, an analytical protocol must be self-validating. This means incorporating internal feedback loops that automatically flag and reject erroneous data before it is interpreted.

Protocol 1: High-Resolution LC-MS/MS (Exact Mass Confirmation)

Following, we utilize exact mass measurements to confirm the compound's identity.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Self-Validating Lock Mass Setup: Infuse Leucine Enkephalin ( m/z 556.2771) continuously via a secondary reference sprayer.

    • Causality & Validation: The spectrometer continuously measures the lock mass. If the mass error of the reference exceeds 2 ppm due to thermal drift, the system automatically rejects the concurrent sample scan. This guarantees that when we detect our target mass, the sub-ppm accuracy is mathematically indisputable.

  • Acquisition: Acquire data in ESI+ mode. Target exact mass for [M+H]+ is 194.1176 Da .

  • MS/MS Fragmentation: Apply Collision-Induced Dissociation (CID) at 20 eV. Look for the diagnostic loss of ammonia ( −17 Da) and the methoxy radical ( −31 Da), confirming the α -amino ester moiety.

Protocol 2: 2D NMR Stereochemical Resolution
  • Sample Preparation: Dissolve 15 mg of Methyl 2-amino-3-phenylbutanoate in 600 µL of CDCl 3​ .

  • Self-Validating Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality & Validation: TMS acts as the absolute zero-point internal standard. Before interpreting the γ -gauche shift differences, the software must verify the TMS singlet is exactly at 0.00 ppm. If the peak deviates, the spectral calibration is flagged as invalid, preventing false stereochemical assignments based on drifting chemical shifts.

  • Acquisition: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Acquire 1 H, 13 C, 1 H- 1 H COSY, and 1 H- 13 C HSQC spectra.

Spectral Data & Structural Confirmation

By applying the advanced workflow, we extract the following quantitative data. Notice how the HSQC correlation acts as the definitive bridge between the proton and carbon assignments, allowing us to confidently utilize the γ -gauche effect for diastereomer identification.

Table 2: Diagnostic NMR Assignments for Methyl 2-amino-3-phenylbutanoate

Position 1 H Shift (ppm) & Multiplicity 13 C Shift (ppm) [erythro] 13 C Shift (ppm) [threo]Diagnostic 2D Correlation
C1 (C=O) -175.0175.1HMBC to α -CH and OCH 3​
C2 ( α -CH) 3.60 (d, J=6.5 Hz)59.559.2COSY to β -CH
C3 ( β -CH) 3.20 (dq, J=6.5,7.0 Hz)43.243.5HSQC confirms C3-H3 linkage
C4 ( β -CH 3​ ) 1.35 (d, J=7.0 Hz)19.5 16.5 Critical γ -Gauche Marker
C5 (OCH 3​ ) 3.65 (s)52.152.1NOESY to α -CH
C6-C11 (Ph) 7.15 - 7.35 (m)126.5 - 141.0126.5 - 141.0Standard aromatic region

Conclusion

For complex unnatural amino acids like Methyl 2-amino-3-phenylbutanoate, the "product" you are truly evaluating is the integrity of your analytical workflow. While traditional 1D NMR and FT-IR provide a baseline understanding of connectivity, they fail to resolve the spatial realities of the molecule. By upgrading to an advanced, self-validating 2D NMR and HR-LC-MS/MS workflow, researchers can leverage mechanistic principles—like the γ -gauche effect—to achieve absolute structural certainty, thereby de-risking the downstream drug development pipeline.

References

  • Food and Drug Administration (FDA). (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Department of Health and Human Services. Available at:[Link]

  • Kövér, K. E., Jiao, D., Fang, S., & Hruby, V. J. (1992). Conformational Properties of the Unnatural Amino Acid β -Methylphenylalanine in a Linear Octapeptide System; Correlations of 13 C-NMR Chemical Shifts with the Side-Chain Stereochemistry of These Amino Acid Residues. Journal of the American Chemical Society, 114(23), 9217-9218. Available at:[Link]

  • Food and Drug Administration (FDA). (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Center for Veterinary Medicine. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for Methyl 2-amino-3-phenylbutanoate

In the landscape of pharmaceutical development and stereoisomer-specific synthesis, the robust enantioseparation of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. Methyl 2-amino-3-phenylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and stereoisomer-specific synthesis, the robust enantioseparation of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. Methyl 2-amino-3-phenylbutanoate, a derivative of phenylalanine, presents a common challenge in chiral chromatography. Its structure, possessing both a phenyl ring and a polar amino ester group, allows for multiple points of interaction, making the choice of a chiral stationary phase (CSP) critical for achieving baseline resolution.

This guide provides an in-depth comparison of the efficacy of different classes of chiral stationary phases for the separation of Methyl 2-amino-3-phenylbutanoate enantiomers. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind CSP selection, supported by established principles of chiral recognition, and provide a framework for logical method development. While direct, published experimental data for this specific analyte is sparse, this guide will leverage extensive data from structurally analogous compounds—namely amino acid esters and phenylalanine derivatives—to provide a predictive and scientifically grounded comparison.

The Structural Rationale: Understanding the Analyte

Before evaluating CSPs, it is crucial to analyze the structure of Methyl 2-amino-3-phenylbutanoate. Key features for chiral recognition include:

  • A primary amine (-NH2): A hydrogen bond donor and acceptor, and a potential site for ionic interactions.

  • A methyl ester (-COOCH3): A hydrogen bond acceptor with dipole characteristics.

  • A phenyl group: Capable of π-π stacking interactions.

  • Two chiral centers: This adds complexity and may require a highly selective CSP.

The ideal CSP will leverage these features through a combination of attractive interactions (hydrogen bonds, π-π stacking, dipole-dipole) and steric repulsion to differentiate between the enantiomers.

Comparative Efficacy of Chiral Stationary Phases

The choice of CSP is the most influential parameter in a chiral separation. Below, we compare the most relevant classes of CSPs for this application.

Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives)

Polysaccharide-based CSPs are the workhorses of chiral chromatography, accounting for a significant majority of successful enantioseparations.[1] They consist of a chiral polymer (amylose or cellulose) derivatized with carbamates or benzoates and coated or immobilized on a silica support.[2][3]

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, and π-π stacking, all within the chiral grooves and cavities of the polysaccharide structure.[1][2] The analyte fits into these chiral pockets, and the stability of the transient diastereomeric complex determines the retention time. For Methyl 2-amino-3-phenylbutanoate, the amino and ester groups can form hydrogen bonds with the carbamate groups of the CSP, while the phenyl ring can engage in π-π stacking.

  • Amylose vs. Cellulose: While both are polymers of glucose, the α-1,4 linkage in amylose results in a helical structure, whereas the β-1,4 linkage in cellulose leads to a more linear and rigid structure.[2][4] This difference in higher-order structure often results in complementary or, in some cases, reversed enantioselectivity. For structurally similar β-lactams, amylose-based phases were found to be effective for bi- and tricyclic structures, while cellulose-based phases excelled for 4-aryl-substituted compounds.[5] Therefore, screening both types is a prudent strategy.

  • Performance & Considerations: These phases are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[6][7] The choice of mobile phase is critical and can dramatically alter selectivity, sometimes even reversing the elution order.[8][9] For instance, the addition of amine additives to the mobile phase has been shown to enhance the chiral separation of phenylalanine analogs on amylose columns by disrupting hydrogen bonding.[10] Immobilized versions of these CSPs offer greater solvent compatibility, allowing for the use of solvents like dichloromethane and THF, which can be beneficial for method development.[11]

Pirkle-Type (Donor-Acceptor) CSPs

Developed by William H. Pirkle, these CSPs operate on the principle of "reciprocal" chiral recognition. They feature a chiral selector with π-electron donor or acceptor rings and sites for hydrogen bonding.[12]

  • Mechanism of Action: The core principle is the "three-point interaction model," involving a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.[12] For an analyte like Methyl 2-amino-3-phenylbutanoate, the phenyl ring can act as a π-donor, interacting with a π-acceptor CSP (like one containing a 3,5-dinitrobenzoyl group). Simultaneously, the amino and ester groups can form hydrogen bonds with complementary sites on the CSP. These phases are highly effective for amino acid derivatives.[13][14]

  • Performance & Considerations: Pirkle-type CSPs are robust and can be used in both normal and reversed-phase modes with rapid equilibration between the two.[12] They often provide predictable elution orders, which can be an advantage in process development and quality control. The separation of NBD-derivatized phenylalanine methyl ester has been demonstrated on these types of phases, with modifications to the CSP structure leading to improved resolution.[13]

Macrocyclic Glycopeptide CSPs

These CSPs utilize macrocyclic antibiotics like teicoplanin or vancomycin bonded to silica.[15] Their complex, basket-like structures offer a multitude of interaction sites.

  • Mechanism of Action: Chiral recognition is multi-modal, involving hydrogen bonding, hydrophobic interactions within the "basket," ionic interactions, and π-π interactions.[15][16][17] For amino acid derivatives, a key interaction is often between the analyte's carboxylate group (or in this case, the polar ester) and an amine on the selector.[18] The unique structure of these selectors provides a wide range of applicability, especially for ionizable and zwitterionic compounds like amino acids.[17]

  • Performance & Considerations: A significant advantage of these CSPs is their versatility in mobile phase selection, including normal-phase, reversed-phase, and a unique "polar ionic mode" (PIM). PIM, which uses a non-aqueous mobile phase with acidic and basic additives, is particularly effective for separating amino acids.[17][19] Teicoplanin-based CSPs, in particular, have shown excellent enantioselectivity for chiral amino acids.[16]

Summary of Performance and Recommendations

Chiral Stationary Phase ClassPrimary Recognition MechanismsLikely Efficacy for Methyl 2-amino-3-phenylbutanoateKey Considerations
Polysaccharide-Based Hydrogen Bonding, π-π Stacking, Dipole-Dipole, Steric InteractionsHigh Screen both amylose and cellulose derivatives. Mobile phase composition is critical. Immobilized versions offer broader solvent compatibility.
Pirkle-Type π-π Stacking, Hydrogen Bonding, Dipole-DipoleHigh Predictable mechanism and often predictable elution orders. Very effective for amino acid derivatives.
Macrocyclic Glycopeptide Ionic, Hydrogen Bonding, Hydrophobic, π-π, and Steric InteractionsHigh Multi-modal, offering broad selectivity. Polar Ionic Mode (PIM) is a powerful tool for amino acid-like molecules.
Cinchona Alkaloid-Based Ion-Exchange, Hydrogen Bonding, π-π, Steric InteractionsModerate to High Particularly effective for β-amino acids and their derivatives.[20] May show good selectivity for this α-amino acid ester as well.

Experimental Protocol: A Systematic Approach to Method Development

A structured screening approach is the most efficient path to a successful chiral separation.

Step 1: Initial CSP and Mobile Phase Screening
  • Select Columns: Choose a small, diverse set of columns based on the analysis above. A recommended starting set would include:

    • An amylose-based CSP (e.g., Chiralpak® AD-H, Lux® Amylose-1)

    • A cellulose-based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-1)

    • A Pirkle-type CSP (e.g., Whelk-O® 1)

    • A macrocyclic glycopeptide CSP (e.g., Chirobiotic® T)

  • Prepare Sample: Dissolve Methyl 2-amino-3-phenylbutanoate in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

      • Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% TFA

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile + 0.1% TFA

      • Mobile Phase D: Methanol + 0.1% TFA

    • Reversed Phase:

      • Mobile Phase E: Acetonitrile/Water (50/50, v/v) + 0.1% Formic Acid

    • Run Conditions:

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

      • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)

Step 2: Optimization
  • Identify Promising Conditions: From the initial screen, identify the CSP/mobile phase combination(s) that show any degree of separation (even partial).

  • Optimize Mobile Phase:

    • Modifier Ratio: Systematically vary the ratio of the alcohol modifier (e.g., from 5% to 25% in normal phase).

    • Additive Concentration: Adjust the concentration of the acidic (or basic) additive. The type and concentration of the additive can significantly impact selectivity.[9]

  • Optimize Temperature: Analyze the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Temperature can affect the thermodynamics of the chiral recognition process and sometimes even reverse the elution order.[9]

Workflow and Logic Diagrams

G cluster_0 Method Development Workflow A Analyte Characterization (Methyl 2-amino-3-phenylbutanoate) B Initial CSP Screening (Polysaccharide, Pirkle, Glycopeptide) A->B C Mobile Phase Screening (NP, RP, Polar Organic) B->C D Identify 'Hits' (Partial or Full Separation) C->D D->B No separation, try new CSPs E Optimization (Mobile Phase Ratio, Additives, Temp.) D->E Promising results F Method Validation E->F

Caption: A systematic workflow for chiral method development.

G Analyte Methyl 2-amino-3-phenylbutanoate + Phenyl Ring + Amino Group + Ester Group Interaction Diastereomeric Complex Formation Analyte->Interaction CSP Chiral Stationary Phase + Chiral Cavities + π-Acceptor/Donor Sites + H-Bonding Sites CSP->Interaction Separation Differential Retention (Enantioseparation) Interaction->Separation

Caption: The principle of chiral recognition via transient complex formation.

Conclusion

While a universal solution for chiral separations remains elusive, a methodical approach grounded in the principles of molecular recognition can significantly streamline the development process. For Methyl 2-amino-3-phenylbutanoate, polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide CSPs all present high probabilities of success due to their complementary chiral recognition mechanisms. By understanding the interplay between the analyte's functional groups and the CSP's architecture, researchers can move from a trial-and-error approach to one of intelligent design, ultimately leading to a robust and reliable enantioseparation method. The key to success lies not in finding a single "best" column, but in a systematic screening process that explores the diverse selectivities offered by modern chiral stationary phases.

References

  • Donor-Acceptor (Pirkle)-type CSPs.Chiralpedia.
  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid.
  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F.
  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters.
  • Polysaccharide-based CSPs.Chiralpedia.
  • Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separ
  • Development of Pirkle-Type Chiral Stationary Phases for the Enantioselective and Comprehensive HPLC Analysis of All Proteinogenic Amino Acids.
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chrom
  • Chiral recognition mechanisms with macrocyclic glycopeptide selectors.PubMed.
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral St
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.MDPI.
  • Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chrom
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
  • Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-3-phenylbutanoate

Editor's Note: This document provides a detailed framework for the safe and compliant disposal of Methyl 2-amino-3-phenylbutanoate. As a scientist, your primary responsibility is to ensure safety and environmental stewar...

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Author: BenchChem Technical Support Team. Date: April 2026

Editor's Note: This document provides a detailed framework for the safe and compliant disposal of Methyl 2-amino-3-phenylbutanoate. As a scientist, your primary responsibility is to ensure safety and environmental stewardship, which begins with a thorough understanding of the materials you handle from acquisition to disposal. The procedures outlined herein are based on established principles of laboratory safety and regulatory compliance. However, this guide is not a substitute for the manufacturer's Safety Data Sheet (SDS) , which is the primary, legally mandated source of information for any chemical. Always consult the specific SDS for the material in your possession and adhere to your institution's Environmental Health and Safety (EHS) protocols.

Section 1: Pre-Disposal Assessment: Know Your Waste

The foundational principle of chemical waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] For Methyl 2-amino-3-phenylbutanoate, this process starts with a comprehensive hazard assessment. This initial characterization dictates every subsequent step in the disposal chain.

Methyl 2-amino-3-phenylbutanoate is an amino acid ester. While specific hazard data can vary by supplier and purity, we must anticipate potential hazards based on its chemical class and available data for similar compounds. The first step is always to consult the manufacturer's SDS.[2]

Table 1: Critical Safety & Hazard Profile (Illustrative)

PropertyIllustrative Data (Verify with specific SDS)Causality & Significance
GHS Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2)[3][4]Dictates the minimum required Personal Protective Equipment (PPE) to prevent chemical burns or irritation. Directs segregation from non-irritating waste streams.
Physical State Solid / Low-melting solid[3]Determines the type of waste container needed. Solids require different handling and containment strategies than liquids or gases to prevent dust inhalation or spills.[5]
Solubility Presumed low water solubility, soluble in organic solvents.Informs spill cleanup procedures. It also reinforces the prohibition of drain disposal, as immiscible compounds can damage plumbing and aquatic ecosystems.[6]
Reactivity Profile Incompatible with strong oxidizing agents, strong acids.[4][7]Critical for waste segregation. Inadvertent mixing with incompatible chemicals in a waste container can lead to exothermic reactions, gas generation, or fire.
RCRA Waste Status Potentially a non-hazardous waste, but must be confirmed.Under the Resource Conservation and Recovery Act (RCRA), you, the generator, are legally responsible for determining if your waste is hazardous.[8][9] This is the most critical disposal decision.

Section 2: Immediate Safety Protocols: Operator and Environmental Protection

Before handling any waste, ensure all engineering controls and personal protective measures are in place. These protocols are not merely procedural; they are your primary defense against chemical exposure.

Personal Protective Equipment (PPE)

Based on the potential for skin and eye irritation, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[3][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.[10]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

Spill Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: If not already wearing it, don the PPE listed above.

  • Contain the Spill: For a solid spill, gently cover the material with an absorbent, inert material like vermiculite or sand to prevent dust from becoming airborne.[10]

  • Collect Material: Carefully sweep or scoop the contained material and place it into a designated, sealable waste container. Use non-sparking tools if the material is determined to be flammable.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.[1]

Section 3: The Disposal Decision Workflow

The path your Methyl 2-amino-3-phenylbutanoate waste takes is governed by its classification under the EPA's Resource Conservation and Recovery Act (RCRA).[12] The following workflow provides a logical pathway for making this critical determination. It is imperative that this assessment is conducted by a trained professional, such as laboratory personnel in consultation with your institution's EHS department.[13]

DisposalWorkflow Figure 1: Disposal Decision Workflow for Chemical Waste start Waste Generated: Methyl 2-amino-3-phenylbutanoate check_sds Consult Manufacturer's SDS & Institutional EHS Policy start->check_sds is_hazardous Is the waste hazardous by RCRA criteria? check_sds->is_hazardous sub_ignitable Ignitable? is_hazardous->sub_ignitable Check Characteristics sub_corrosive Corrosive? is_hazardous->sub_corrosive sub_reactive Reactive? is_hazardous->sub_reactive sub_toxic Toxic? is_hazardous->sub_toxic sub_listed Is it a P or U-listed waste? is_hazardous->sub_listed Check Lists hazardous_path Follow Procedure A: Disposal as HAZARDOUS WASTE is_hazardous->hazardous_path  Yes non_hazardous_path Follow Procedure B: Disposal as NON-HAZARDOUS SOLID CHEMICAL WASTE is_hazardous->non_hazardous_path  No

Caption: Disposal decision flowchart based on RCRA hazardous waste criteria.

Section 4: Step-by-Step Disposal Procedures

Based on the outcome of the workflow in Section 3, follow the appropriate procedure below. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Procedure A: Disposal as Hazardous Waste

This is the most common and safest pathway for laboratory chemical waste unless explicitly determined otherwise.

Step 1: Waste Segregation

  • Rationale: Preventing incompatible materials from mixing is a critical safety measure.[14]

  • Action: Designate a specific waste container solely for Methyl 2-amino-3-phenylbutanoate and compatible substances. Do not mix with acids, bases, or strong oxidizing agents. Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][16]

Step 2: Container Selection

  • Rationale: The container must maintain its integrity when in contact with the chemical waste.[17]

  • Action: Use a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail for solids). The container must be in good condition, free of leaks or damage, and have a secure, screw-on lid.[5][17]

Step 3: Labeling

  • Rationale: Proper labeling ensures safe handling and is a strict regulatory requirement under the EPA.[15]

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[16]

    • The full chemical name: "Waste Methyl 2-amino-3-phenylbutanoate". Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant").[16]

    • The date waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage

  • Rationale: Safe storage minimizes risks of spills, exposure, and reactions while awaiting pickup.

  • Action: Keep the waste container closed at all times except when adding waste.[15] Store the container in a designated, well-ventilated secondary containment bin away from heat sources or direct sunlight.[18] Follow all institutional and regulatory limits on the volume and time waste can be stored in an SAA.[15][17]

Step 5: Final Disposal

  • Rationale: Hazardous waste must be tracked from "cradle-to-grave" and handled only by licensed professionals.[15]

  • Action: Coordinate with your institution's EHS department for the pickup and disposal of the full waste container. They will work with a licensed hazardous waste disposal contractor to ensure final treatment, typically via incineration, is compliant with all federal, state, and local regulations.[11][14]

Procedure B: Disposal as Non-Hazardous Solid Chemical Waste

This procedure is only permissible if, and only if, a thorough RCRA assessment (Section 3) definitively concludes the waste is non-hazardous. When in doubt, manage it as hazardous waste.

Step 1: Segregation and Containerization

  • Rationale: Even non-hazardous chemical waste should be kept separate from general refuse to prevent accidental exposure or environmental release.

  • Action: Collect the waste in a clearly marked, durable, and sealed container. A common practice is to double-bag fine powders in plastic bags before placing them in a rigid outer container.[5]

Step 2: Labeling

  • Rationale: Clear labeling prevents misidentification and ensures proper handling by support staff and disposal vendors.

  • Action: Label the container with the full chemical name and the words "Non-Hazardous Laboratory Waste for Disposal."

Step 3: Storage and Disposal

  • Rationale: Proper storage prevents accidental spills and ensures the waste stream is handled correctly.

  • Action: Store the container in a designated waste accumulation area. Contact your EHS office for pickup. They will arrange for disposal via a licensed contractor who handles non-hazardous chemical waste, ensuring it is disposed of in a manner compliant with local landfill or incineration regulations.[14]

References

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  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
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